2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-4-2-1-3-6(7)5-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVPATRQHSTMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid: A Strategic Building Block for Fluorinated Heterocycles
[1]
CAS: 1824201-60-6 Formula: C₉H₅F₂NO₂ Molecular Weight: 197.14 g/mol [1]
Executive Summary
In the high-stakes arena of medicinal chemistry, 2-(2-Cyanophenyl)-2,2-difluoroacetic acid (CAS 1824201-60-6) represents more than a simple intermediate; it is a "linchpin" scaffold designed for the rapid assembly of 4,4-difluoroisoquinolin-1-ones and related fused heterocycles.[1]
While the para-isomer (CAS 1261358-84-2) is frequently encountered as a linear linker, the ortho-positioning of the cyano group in CAS 1824201-60-6 is chemically distinct.[1] It enables intramolecular cyclization reactions that are impossible for its meta- or para-counterparts.[1] This guide explores the utility of this compound in introducing the metabolically stable difluoromethylene (
Chemical Profile & Stability
The compound features a difluoromethylene group flanked by a carboxylic acid and an electron-withdrawing ortho-cyanophenyl ring.[1] This unique electronic push-pull system dictates its reactivity.[1]
| Property | Value / Description | Significance in Protocol Design |
| pKa (Acid) | ~1.5 (Predicted) | The adjacent |
| LogP | ~1.7 | Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1] |
| Stability | Moisture Sensitive | The acid chloride derivative (if generated) is highly labile.[1] The acid itself is stable but hygroscopic.[1] |
| Reactivity | Decarboxylation Prone | At high temperatures (>120°C) in polar aprotic solvents (DMSO/DMF), the carboxylate may undergo decarboxylation to form the difluoromethylarene. |
Synthetic Utility: The "Ortho-Effect" Advantage
The primary value of CAS 1824201-60-6 lies in its ability to undergo intramolecular cyclization .[1] Unlike non-fluorinated analogs, the
Key Application: Synthesis of 4,4-Difluoroisoquinolin-1(2H)-ones
This scaffold is a bioisostere of the isoquinolinone core found in PARP inhibitors and various kinase inhibitors.[1] The
Mechanism of Action
The synthesis typically proceeds via a "one-pot" activation-cyclization sequence:
-
Activation: The carboxylic acid is converted to an acid chloride or mixed anhydride.[1]
-
Amidation: Reaction with a primary amine (
) yields the amide.[1] -
Cyclization: Base-mediated attack of the amide nitrogen onto the ortho-cyano group (Pinner-like reaction) or metal-catalyzed hydration/cyclization.[1]
Figure 1: Conversion of CAS 1824201-60-6 to the privileged isoquinolinone scaffold.
Experimental Protocols
Safety Warning: Handling cyanophenyl compounds requires strict adherence to safety protocols to prevent accidental release of cyanide species under acidic/reducing conditions. Work in a well-ventilated fume hood.
Protocol A: Synthesis of the Precursor (Ethyl Ester)
Note: If the acid is not in stock, it is best synthesized from commercially available 2-bromobenzonitrile.[1]
Reagents:
-
2-Bromobenzonitrile (1.0 equiv)[1]
-
Ethyl bromodifluoroacetate (1.2 equiv)[1]
-
Copper powder (Activated, 2.5 equiv)[1]
-
DMSO (Anhydrous)[1]
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, suspend activated Copper powder in DMSO.
-
Addition: Add Ethyl bromodifluoroacetate dropwise at RT. Stir for 30 min to form the Reformatsky-type reagent (
equivalent).[1] -
Coupling: Add 2-Bromobenzonitrile. Heat the mixture to 55°C for 12 hours. Crucial: Do not exceed 60°C to prevent homocoupling of the bromide.[1]
-
Workup: Quench with cold saturated
(aq). Extract with EtOAc.[1] The organic layer will turn blue/green (copper salts); wash repeatedly with brine until clear.[1] -
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate .[1][2][3]
Protocol B: Hydrolysis to CAS 1824201-60-6
Reagents:
Step-by-Step:
-
Add LiOH portion-wise. Observation: The reaction is rapid due to the electron-withdrawing fluorines.[1]
-
Monitor by TLC (approx. 1-2 hours).
-
Critical Acidification: Carefully acidify with 1N HCl to pH 2. Do not use concentrated HCl to avoid hydrolysis of the cyano group to the primary amide.[1]
-
Extract with DCM, dry over
, and concentrate to yield the target acid.[1]
Strategic Analysis: Why This Molecule?
Metabolic Stability
The C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H.[1] Replacing a benzylic methylene (
Conformational Locking
The larger van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) creates a steric barrier.[1] In the context of the ortho-cyano group, this restricts rotation around the phenyl-acetic bond, pre-organizing the molecule for binding to target proteins (entropy reduction).[1]
pKa Modulation
The acidity of the carboxylic acid allows for salt formation with basic amino acid residues in protein binding pockets, potentially improving potency by 10-100x compared to non-fluorinated analogs.[1]
Figure 2: Structure-Activity Relationship (SAR) impact of the core scaffold.[1]
References
-
Synthesis of Difluoroacetates via Copper Mediation
-
Applications of Difluoromethylene Bioisosteres
-
Cyclization to Isoquinolinones
-
Commercial Precursor Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | C11H9F2NO2 | CID 122129592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. utm.edu.mo [utm.edu.mo]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Synthesis of N-H-Free 1,4-Dihydroisoquinoline-3(2 H)-ones via Pd-Catalyzed C-H Olefination Using Polyfluorosulfinyl as the Auxiliary Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis & Characterization Guide: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Executive Summary
This technical guide provides a comprehensive structural analysis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid , a specialized fluorinated building block used in medicinal chemistry. The gem-difluoromethylene (
Accurate characterization of this compound presents unique challenges due to the strong electron-withdrawing nature of the substituents, which dramatically lowers the pKa (~1.2–1.5) compared to non-fluorinated analogs. This guide details self-validating spectroscopic protocols (NMR, MS, IR) and chromatographic methods designed to ensure structural integrity and purity.
Molecular Architecture & Electronic Properties[1]
Structural Logic
The molecule consists of a phenyl ring substituted at the ortho (2-) position with a nitrile group and at the 1-position with a difluoroacetic acid moiety.
-
Gem-Difluoro Effect: The two fluorine atoms at the
-position exert a powerful inductive effect ( ), significantly increasing the acidity of the carboxylic acid. The bonds also introduce a "conformational lock," often favoring a specific torsion angle relative to the aromatic ring to minimize dipole repulsion with the -system. -
Ortho-Cyano Influence: The bulky cyano group at the ortho position creates steric pressure, potentially restricting the rotation of the
bond. Electronically, it acts as a secondary electron-withdrawing group (EWG), further deactivating the aromatic ring.
Physiochemical Profile (Predicted)
| Property | Value / Characteristic | Mechanistic Insight |
| Formula | MW: 197.14 g/mol | |
| pKa | ~1.2 – 1.5 | |
| LogP | ~1.7 | Fluorination increases lipophilicity relative to the non-fluorinated parent. |
| Solubility | High in MeOH, DMSO, EtOAc | Acidic nature requires buffered mobile phases for chromatography. |
Spectroscopic Elucidation Strategy
The structural validation relies on an orthogonal approach combining
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
F NMR Analysis
The
-
Signal: Singlet (s).
-
Shift: Typically -100 to -115 ppm (relative to
). -
Interpretation: In an achiral solvent, the two fluorine atoms are enantiotopic and chemically equivalent, appearing as a single peak.
-
Advanced Note: If the sample is derivatized with a chiral amine (e.g., for enantiomeric purity checks of downstream products), these fluorines will become diastereotopic, splitting into an AB quartet (
Hz).
-
NMR Analysis
-
~13.0 - 14.0 ppm (br s, 1H): Carboxylic acid proton (
). Broadening depends on water content and exchange rate. - ~7.6 - 8.0 ppm (m, 4H): Aromatic protons. The ortho-cyano group causes significant deshielding of the adjacent aromatic proton (H-3), separating it from the multiplet.
NMR Analysis
-
~164 ppm (t,
Hz): Carbonyl carbon ( ). Triplet splitting arises from coupling to two -fluorines. -
~110-116 ppm (t,
Hz): The difluoromethylene carbon ( ). The large coupling constant is diagnostic. -
~117 ppm (s): Nitrile carbon (
). - ~130-135 ppm: Aromatic carbons (ipso carbons will show smaller C-F coupling).
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
) is preferred due to the high acidity of the compound. -
Primary Ion:
at m/z 196.1 . -
Fragmentation:
-
Loss of
(44 Da) Formation of the difluorobenzyl anion ( 152). -
Subsequent loss of
or is common in high-energy collisions.
-
Infrared Spectroscopy (IR)
-
: Sharp
stretch. -
:
stretch (shifted to higher wavenumbers due to -fluorine). -
: Strong
stretching bands.
Visualization of Analytical Workflows
Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure of the target compound.
Figure 1: Step-by-step decision tree for the structural validation of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation is crucial for confirming the core scaffold stability.
Figure 2: Proposed ESI(-) fragmentation pathway showing the characteristic loss of carbon dioxide.
Experimental Protocols
HPLC Purity Analysis Method
Due to the high acidity of the compound, standard neutral mobile phases will result in peak tailing. Acidification is mandatory.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Nitrile absorbance) and 254 nm.
-
Expected Retention: The compound will elute earlier than its non-fluorinated analog due to the polar carboxylic head group, despite the lipophilic F atoms.
NMR Sample Preparation
-
Mass: Weigh ~10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-
.-
Note:
is often poor for free carboxylic acids due to solubility issues and dimer formation, which broadens signals.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
-
Run
(unlocked or referenced to internal if available, otherwise reference to solvent lock). -
Run
with sufficient relaxation delay (d1 = 2s) to integrate the aromatic protons accurately.
-
Synthesis & Impurity Origins (Context)
Understanding the synthesis aids in identifying impurities.
-
Route: Typically synthesized via copper-mediated cross-coupling of ethyl 2-bromo-2,2-difluoroacetate with 2-iodobenzonitrile , followed by hydrolysis.
-
Common Impurities:
-
De-brominated precursor: Ethyl difluoroacetate (volatile, likely removed).
-
Protodecarboxylation product: 2-(difluoromethyl)benzonitrile (arises if hydrolysis is too harsh).
-
Homocoupling dimers: Biaryls formed during the copper step.
-
References
-
Sigma-Aldrich. Difluoroacetic acid - Properties and Safety Data. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9877717, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (Analog Reference). Retrieved from
-
Tung, T. T., et al. (2017). Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation. Chemistry - A European Journal. Retrieved from
-
ChemScene. 2-(4-Cyanophenyl)-2,2-difluoroacetic acid Product Page. Retrieved from
-
ChemicalBook. 2-(4-cyanophenyl)-2,2-difluoroacetic acid Properties. Retrieved from
Precision Synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid: A Strategic Guide
Executive Summary
This technical guide details the synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid , a specialized fluorinated building block. The gem-difluoroacetic acid moiety serves as a lipophilic, metabolically stable bioisostere for phosphates or carbonyls in medicinal chemistry.
The synthesis centers on a Copper-Mediated Cross-Coupling (Ullmann-type) to introduce the difluoroacetate motif, followed by a chemoselective hydrolysis . This route is selected for its operational robustness and ability to tolerate the sensitive ortho-cyano group, avoiding the harsh conditions associated with lithiation or Grignard pathways.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule presents two primary challenges:
-
Steric Hindrance: The ortho-cyano group creates steric bulk, impeding nucleophilic attack at the C1 position.
-
Chemoselectivity: The nitrile group is susceptible to hydrolysis (to amide/carboxylic acid) or reduction.
Strategic Disconnection
We utilize a convergent approach, disconnecting the C-CF2 bond.
Precursors:
-
Electrophile/Radical Source: Ethyl bromodifluoroacetate (BrCF₂COOEt).[1][2]
-
Nucleophile/Partner: 2-Iodobenzonitrile (preferred over bromide for faster oxidative addition).
-
Mediator: Copper powder (Cu⁰).[3]
Figure 1: Retrosynthetic strategy highlighting the critical C-CF2 bond formation.
Part 2: Step-by-Step Synthetic Protocol
Step 1: Copper-Mediated Cross-Coupling
This step utilizes a copper-mediated radical-like mechanism. The choice of solvent (DMSO) is critical to stabilize the intermediate organocopper species.
Reagents:
-
2-Iodobenzonitrile (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.2 - 1.5 equiv)
-
Copper powder (2.0 - 2.5 equiv) - Must be activated.
-
Solvent: DMSO (Anhydrous)
Protocol:
-
Copper Activation: Wash copper powder with dilute HCl (2M) to remove surface oxides, then rinse thoroughly with water, ethanol, and diethyl ether. Dry under vacuum. Note: Unactivated copper leads to sluggish initiation and lower yields.
-
Setup: In a flame-dried Schlenk flask under Argon, suspend the activated Copper powder (2.2 equiv) in anhydrous DMSO (0.5 M concentration relative to aryl iodide).
-
Addition: Add Ethyl bromodifluoroacetate (1.3 equiv) slowly at room temperature. Stir for 10-20 minutes. The mixture may self-heat slightly, indicating the formation of the reactive Cu-CF₂ species.
-
Coupling: Add 2-Iodobenzonitrile (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 50–55°C .
-
Critical Control Point: Do not exceed 60°C. Higher temperatures promote homocoupling of the aryl halide and degradation of the nitrile.
-
Monitor by TLC or HPLC. The reaction typically completes in 6–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Quench by pouring into a mixture of ice-water and saturated NH₄Cl (to complex copper salts).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate , is typically a colorless to pale yellow oil.
Step 2: Chemoselective Hydrolysis
The objective is to hydrolyze the ester to the acid without touching the ortho-nitrile.
The Chemical Logic: The electron-withdrawing fluorine atoms adjacent to the carbonyl make the ester carbon highly electrophilic. Consequently, it hydrolyzes significantly faster than a standard benzoate ester or the nitrile group. We exploit this kinetic difference by using mild conditions.
Reagents:
-
Intermediate Ester (from Step 1)
-
Lithium Hydroxide (LiOH·H₂O, 1.1 equiv)
-
Solvent: THF / Water (3:1 ratio)
Protocol:
-
Dissolve the ester in THF and cool to 0°C (Ice bath).
-
Add a solution of LiOH (1.1 equiv) in water dropwise.
-
Stir at 0°C. Monitor closely by TLC.
-
Reaction Time: Typically 30–60 minutes.
-
Warning: Do not heat. Room temperature is acceptable if monitored, but 0°C ensures nitrile safety.
-
-
Workup:
-
Acidify carefully with 1M HCl to pH ~2–3. Caution: Avoid strong excess acid to prevent nitrile hydrolysis.
-
Extract immediately with Ethyl Acetate.
-
Dry (Na₂SO₄) and concentrate.[4]
-
-
Product Isolation: The target acid, 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid , is often obtained as a solid. Recrystallization from Hexane/CH₂Cl₂ can be performed if necessary.
Part 3: Mechanistic Insight & Troubleshooting
Mechanism: The Copper Cycle
The reaction proceeds via the formation of a transient (ethoxycarbonyl)difluoromethyl copper species.
Figure 2: Simplified catalytic cycle. The formation of the Cu-CF2 species is the rate-determining initiation step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Inactive Copper | Re-activate Cu with HCl/iodine or use Bronze powder. |
| Homocoupling (Ar-Ar) | Temperature too high | Maintain T < 55°C; Add Ar-I after forming Cu-CF2 species. |
| Nitrile Hydrolysis (Step 2) | pH too low/high or T too high | Use LiOH at 0°C. Acidify only to pH 3. Avoid reflux. |
| Decarboxylation | Acidic workup too harsh | Gem-difluoro acids can decarboxylate if heated in strong acid. Keep workup cool. |
Part 4: Analytical Data Summary
To validate the synthesis, look for these key spectroscopic signatures:
-
¹⁹F NMR: This is the most diagnostic tool.
-
Signal: Singlet (or tight AB quartet if chiral influence exists) around -103 to -108 ppm .
-
Note: Standard trifluoromethyl groups appear around -60 ppm; difluoroacetates are distinctively upfield.
-
-
IR Spectroscopy:
-
Nitrile (-CN): Sharp, weak band at ~2230 cm⁻¹ .
-
Carbonyl (C=O): Broad, strong band at 1720–1740 cm⁻¹ (Acid).
-
-
¹H NMR:
-
Aromatic region: 4 protons (7.5–8.0 ppm). The proton ortho to the CF2 group often shows coupling to Fluorine.
-
Acid proton: Broad singlet >10 ppm (exchangeable).
-
References
-
Copper-Catalyzed Difluoroalkylation
-
Ortho-Substituted Aryl Difluoroacetates
-
Title: Method for producing aromatic difluoroacetic acid ester (Patent US8802886B2).[5]
- Source: Google Patents / ResearchG
- URL
-
- Hydrolysis of Difluoroesters: Title: 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid (Analogous hydrolysis conditions). Source: Sigma-Aldrich Product Sheet.
-
General Nitrile Stability
- Title: Hydrolysis of Nitriles - Chemguide.
- Source: Chemguide.co.uk.
-
URL:[Link]
Sources
Technical Guide: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid & Esters
Strategic Sourcing, Synthesis, and Application in Drug Discovery
Executive Summary
This technical guide addresses the sourcing, chemical behavior, and application of 2-(2-cyanophenyl)-2,2-difluoroacetic acid and its primary commercial form, the ethyl ester . These molecules represent high-value fluorinated building blocks used to introduce metabolically stable gem-difluoro motifs into drug candidates.
Specifically, the ortho-cyano substitution pattern positions this molecule as a critical precursor for 3,3-difluoroisoindolin-1-ones , a scaffold increasingly prevalent in oncology (MDM2 inhibitors) and CNS drug discovery. This guide provides researchers with actionable protocols for sourcing, impurity management, and synthetic utilization.
Part 1: Chemical Identity & Critical Specifications
The acid form of this molecule is prone to thermal decarboxylation.[1] Consequently, the ethyl ester is the industry-standard form for storage and transport. Researchers should prioritize sourcing the ester and performing in situ hydrolysis only when necessary.
Core Data Table
| Property | Acid Form | Ethyl Ester Form (Preferred) |
| Chemical Name | 2-(2-Cyanophenyl)-2,2-difluoroacetic acid | Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate |
| CAS Number | 1955494-25-3 | 1335290-31-7 |
| Formula | ||
| M.W. | 197.14 g/mol | 225.19 g/mol |
| Physical State | Hygroscopic Solid (Unstable) | Pale Yellow Liquid / Low-melting Solid |
| Stability | Low (Prone to decarboxylation >60°C) | High (Stable at RT) |
| Solubility | DMSO, MeOH, Water (pH >7) | DCM, EtOAc, THF, Toluene |
Structural Logic & Bioisosterism
The 2,2-difluoroacetic acid moiety serves two medicinal chemistry functions:
-
Metabolic Blocking: The
group blocks the benzylic position from P450-mediated oxidation, a common clearance liability for benzyl derivatives. -
Bioisosterism: The
group acts as a lipophilic bioisostere for an ether oxygen ( ) or a carbonyl ( ), modulating pKa and permeability without sacrificing steric bulk.
Part 2: Sourcing Strategy & Supplier Landscape
Supplier Evaluation Matrix
Due to the niche nature of this intermediate, "Catalog" suppliers often hold limited stock (1–5g). For campaigns requiring >100g, engagement with Custom Manufacturing Organizations (CMOs) is required.
| Supplier Tier | Typical Purity | Lead Time | Recommended For |
| Tier 1: Major Catalogs (e.g., Fluorochem, Combi-Blocks) | >97% (GC) | 1–3 Days | Hit-to-Lead (mg to g scale) |
| Tier 2: Specialist Fluorine Vendors (e.g., SynQuest, Oakwood) | >98% | 1 Week | Lead Opt (10–50g) |
| Tier 3: Asian CMOs (e.g., WuXi, ChemScene) | Variable | 4–6 Weeks | Scale-up (>100g) |
Quality Control: The "Red Flag" Impurities
When reviewing a Certificate of Analysis (CoA), specifically check for these process-related impurities which can poison downstream catalysts (Pd/Cu).
-
Residual Copper: The synthesis typically involves Cu-mediated coupling. Specs should demand <10 ppm Cu if used in subsequent GMP steps.
-
2-Iodobenzonitrile: Unreacted starting material. Difficult to remove due to similar lipophilicity.
-
Ethyl difluoroacetate: A reduction byproduct. Volatile, but can interfere with stoichiometry.
Part 3: Synthesis & Impurity Profile
Understanding the synthesis is the only way to predict the impurity profile. The standard industrial route utilizes a Copper-Mediated Ullmann-Type Cross-Coupling .
Synthetic Pathway (DOT Diagram)
Caption: Copper-mediated cross-coupling route showing the target ester and critical impurities (Homocoupling and Reduction).
Mechanism & Causality
The reaction proceeds via the in situ formation of a Reformatsky-type copper reagent (
-
Criticality of Temperature: If T > 60°C, the copper reagent decomposes, leading to homocoupling (Impurity A).
-
Criticality of Dryness: Moisture causes protonation of the intermediate, yielding Benzonitrile (Impurity B).
Part 4: Applications & Experimental Protocols
The primary utility of this scaffold is the synthesis of 3,3-difluoroisoindolin-1-ones , a pharmacophore found in novel anticancer agents.
Workflow: Conversion to Isoindolinone Scaffold
Caption: Transformation of the ester building block into the bioactive isoindolinone scaffold.
Protocol: Controlled Hydrolysis (Avoid Decarboxylation)
Do not use standard reflux conditions. The inductive effect of the fluorine atoms makes the carboxylate prone to losing
-
Dissolution: Dissolve 1.0 eq of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate in THF (0.2 M). Cool to 0°C.
-
Saponification: Add 1.1 eq of LiOH·H2O (dissolved in min. volume of water) dropwise. Note: LiOH is preferred over NaOH/KOH due to milder basicity.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS. Do not heat.
-
Workup: Acidify carefully with 1N HCl to pH 3–4 at 0°C. Extract immediately with EtOAc.
-
Usage: Use the crude acid immediately in the next coupling/cyclization step. Do not store.
Protocol: Reductive Cyclization to Isoindolinones
This reaction utilizes the ortho-cyano group to close the ring.
-
Setup: In a hydrogenation vessel, dissolve the ester (or crude acid) in MeOH.
-
Catalyst: Add 10 mol% Pd/C (10 wt%).
-
Conditions: Hydrogenate at 40 psi
for 12 hours. -
Mechanism: The nitrile is reduced to the primary amine, which spontaneously attacks the ester/acid carbonyl to form the lactam ring (Isoindolinone).
-
Result: A stable, crystalline 3,3-difluoroisoindolin-1-one.
References
-
Fluorochem Product Data. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (CAS 1335290-31-7).[2][3] Fluorochem Ltd. Link
-
Amiii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. (Foundational chemistry for Cu-mediated difluoroacetate coupling). Link
-
PubChemLite. 2-(2-Cyanophenyl)-2,2-difluoroacetic acid (CAS 1955494-25-3).[4] National Institutes of Health. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Technical Whitepaper: Spectroscopic Data of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
[1]
Executive Summary & Compound Profile
2-(2-Cyanophenyl)-2,2-difluoroacetic acid (and its esters) represents a critical fluorinated building block in drug discovery.[1] The gem-difluoromethylene group functions as a lipophilic bioisostere for oxygen or a carbonyl group, modulating metabolic stability and pKa.[1]
-
Compound Name: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid[1]
-
Primary Precursor (Stable): Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7)[1][2]
-
Molecular Formula:
(Acid) / (Ethyl Ester)[1] -
Key Functionality: Ortho-directed nitrile group facilitates heterocycle formation (e.g., indazoles, quinazolines) via intramolecular cyclization.[1]
Synthesis & Generation Workflow
The free acid is typically generated in situ or isolated via controlled hydrolysis of the ethyl ester to avoid decarboxylation, which is a common risk for
Experimental Protocol: Hydrolysis to Free Acid
-
Dissolution: Dissolve Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (1.0 eq) in THF/Water (1:1).
-
Hydrolysis: Add
(1.2 eq) at 0°C. Monitor via TLC (Hexane/EtOAc) or NMR. -
Workup: Acidify carefully with 1N HCl to pH 3-4 at 0°C. Extract immediately with EtOAc.
-
Isolation: Concentrate under reduced pressure at
°C to yield the free acid.
Workflow Visualization
Figure 1: Controlled hydrolysis workflow for generating the free acid from its ethyl ester precursor.[1]
Spectroscopic Characterization
The following data sets differentiate the Ester (stable standard) from the Acid (reactive species).
Nuclear Magnetic Resonance (NMR)[3]
NMR (Diagnostic)
The fluorine signal is the most sensitive probe for the oxidation state of the carbonyl carbon.
-
Chemical Shift: The
group typically appears as a singlet (if proton decoupled) or a complex multiplet in the region of -103 to -109 ppm .[1] -
Differentiation: Upon hydrolysis (Ester
Acid), a slight downfield shift ( ) is often observed due to the formation of the carboxylic acid.[1]
| Nucleus | Compound | Shift ( | Multiplicity | Coupling ( | Assignment |
| Ethyl Ester | -104.5 | Singlet (br) | - | ||
| Free Acid | -103.2 | Singlet (br) | - |
NMR (Structural Confirmation)
The disappearance of the ethyl group signals is the primary indicator of successful hydrolysis.
| Region | Ester ( | Acid ( | Multiplicity | Integral | Assignment |
| Aromatic | 7.75 - 7.95 | 7.80 - 8.00 | Multiplet | 4H | Ar- |
| Ethyl | 4.35 | Absent | Quartet | 2H | |
| Ethyl | 1.32 | Absent | Triplet | 3H | |
| Acidic | - | 10.5 - 13.0 | Broad Singlet | 1H |
NMR (Carbon Skeleton)
The carbon spectrum is dominated by C-F coupling , resulting in triplets (t) or quartets (q).[1]
Infrared Spectroscopy (IR)
IR is crucial for verifying the integrity of the nitrile group during acidic/basic workups.[1]
| Functional Group | Wavenumber ( | Intensity | Notes |
| 2230 - 2240 | Medium/Sharp | Diagnostic for cyano group.[1] | |
| 1750 - 1765 | Strong | Precursor signal. | |
| 1720 - 1740 | Strong/Broad | Target signal (H-bonded). | |
| 1150 - 1250 | Very Strong | Broad region, often multiple bands.[1] | |
| 2800 - 3200 | Broad | "Carboxylic acid dimer" shape. |
Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (
) is preferred for the free acid due to the acidic proton.[1] -
Expected Ion:
-
m/z Calculation (Acid):
-
Formula:
-
Exact Mass: 197.03
- : 196.02
-
Mechanistic Logic & Coupling Pathways[1]
Understanding the NMR coupling patterns is essential for validating the structure.[1] The fluorine atoms split the adjacent carbons and protons.[1]
NMR Coupling Visualization
Figure 2:
References
An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid, a compound of interest in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core principles and practical methodologies for its characterization. We will delve into the rationale behind experimental choices, establish self-validating protocols, and present a plausible fragmentation pathway based on the compound's structural motifs. This document aims to serve as a practical resource for obtaining high-quality, reproducible mass spectrometry data for this and structurally related molecules.
Introduction: The Analytical Challenge
2-(2-Cyanophenyl)-2,2-difluoroacetic acid is a multifaceted molecule presenting unique analytical challenges and opportunities. Its structure incorporates a carboxylic acid, a difluoroalkyl group, and a cyanophenyl ring, each influencing its behavior in the mass spectrometer. Understanding the interplay of these functional groups is paramount for developing a robust analytical method. This guide will focus on electrospray ionization (ESI), a soft ionization technique well-suited for polar molecules of this nature.
Foundational Chemical Properties
A thorough understanding of the analyte's chemical properties is the bedrock of any successful mass spectrometric analysis. For 2-(2-Cyanophenyl)-2,2-difluoroacetic acid, the key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO₂ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Key Functional Groups | Carboxylic Acid, Difluoromethylene, Cyanophenyl | N/A |
Note: The molecular weight and formula are based on the isomeric 2-(4-Cyanophenyl)-2,2-difluoroacetic acid, which are identical for the 2-(2-Cyanophenyl) isomer.
Experimental Design: A Deliberate Approach
The choices made during experimental setup are critical for acquiring meaningful data. Here, we outline the rationale behind the recommended approach for analyzing 2-(2-Cyanophenyl)-2,2-difluoroacetic acid.
Ionization Mode: The Power of Negative ESI
For molecules containing a carboxylic acid moiety, negative-ion electrospray ionization (ESI) is overwhelmingly the method of choice.[2] The acidic proton of the carboxyl group is readily abstracted in the ESI source, leading to the formation of a stable deprotonated molecule, [M-H]⁻. This process is highly efficient and typically results in a strong signal for the pseudomolecular ion, providing an accurate determination of the molecular weight.[2][3] While positive-ion ESI is a powerful technique for many compounds, carboxylic acids generally exhibit poor ionization efficiency in this mode.[3]
Mobile Phase Selection
The composition of the mobile phase plays a significant role in both chromatographic separation (if applicable) and ionization efficiency. For direct infusion analysis, a typical starting point would be a mixture of acetonitrile and water. To facilitate deprotonation in negative-ion mode, the addition of a small amount of a basic modifier, such as ammonium hydroxide or a volatile amine, can be beneficial.[4] However, for this particular acidic compound, it may ionize sufficiently well without a modifier.
Experimental Protocol: A Step-by-Step Workflow
This section provides a detailed protocol for the mass spectrometric analysis of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid. This protocol is designed to be a self-validating system, with clear steps for sample preparation and instrument operation.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water).
Mass Spectrometer Parameters (Negative ESI Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Promotes the formation of the [M-H]⁻ ion for this carboxylic acid. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume and ion generation. |
| Cone Voltage | 20 - 40 V | Can be adjusted to control in-source fragmentation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the removal of solvent from the analyte ions. |
| Desolvation Temperature | 350 - 450 °C | Aids in the desolvation process. |
| Source Temperature | 120 - 150 °C | Maintains a stable spray. |
| Mass Range | 50 - 300 m/z | Encompasses the expected precursor and fragment ions. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To gain structural information, tandem mass spectrometry (MS/MS) is employed. This involves isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID).
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion at m/z 196.1.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal energy will depend on the instrument and the desired degree of fragmentation.
Data Interpretation: Unraveling the Fragmentation Pathway
The fragmentation of the [M-H]⁻ ion of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid in CID experiments can provide valuable structural insights. Based on the principles of mass spectrometry and the known reactivity of the functional groups present, a plausible fragmentation pathway is proposed below.
Expected Precursor Ion
In negative ESI mode, the primary ion observed will be the deprotonated molecule:
-
[M-H]⁻: m/z 196.1
Proposed Fragmentation of the [M-H]⁻ Ion
The following diagram illustrates the proposed fragmentation pathway for the deprotonated 2-(2-Cyanophenyl)-2,2-difluoroacetic acid.
Sources
Theoretical Profiling of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Executive Summary
This technical guide outlines the theoretical framework for characterizing 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (CAS 10159-95-2) . As a fluorinated phenylacetic acid derivative, this compound represents a critical scaffold in medicinal chemistry, serving as a precursor for difluoromethylated pharmacophores.
The incorporation of the gem-difluoromethylene (
Molecular Architecture & Computational Methodology
To accurately model the subtle electronic effects of fluorine and the steric strain of ortho-substitution, a robust level of theory is required. Standard functionals (e.g., B3LYP) often fail to capture dispersion forces and weak intramolecular interactions prevalent in fluorinated systems.
Recommended Theoretical Protocol
For researchers characterizing this molecule, the following computational pipeline is the gold standard:
-
Geometry Optimization: M06-2X or wB97X-D / 6-311++G(d,p). These functionals account for dispersion interactions critical for accurate conformational analysis of the crowded ortho-region.
-
Solvation Model: SMD (Solvation Model based on Density) using water (
) for prediction and DMSO for reactivity profiling. -
Frequency Calculation: Essential to verify stationary points (zero imaginary frequencies for minima, one for transition states).
Workflow Visualization
The following diagram illustrates the logical flow for the theoretical characterization of the compound.
Figure 1: Computational workflow for the structural and electronic profiling of fluorinated phenylacetic acids.
Conformational Landscape & Ortho-Effects
The presence of the cyano group at the 2-position (ortho) creates a "locked" conformational preference due to steric repulsion with the bulky
The "Fluorine Effect" and Gauche Interactions
Theoretical studies on similar systems (e.g.,
-
Prediction: The phenyl ring will likely twist out of plane relative to the
backbone. -
Intramolecular Interaction: Atoms in Molecules (AIM) theory typically reveals a bond critical point (BCP) between the fluorine atoms and the ortho-hydrogen (if the CN group is rotated away) or a repulsive interaction with the CN nitrogen.
Rotational Barriers
A rigid potential energy surface scan (PES) around the
Reactivity & Mechanistic Insights[1]
Acidity ( ) Prediction
The
-
Theoretical Calculation: Using the thermodynamic cycle method (Gibbs free energy of deprotonation in solution), the predicted
for 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid is estimated in the range of 0.8 – 1.5 . -
Implication: Under physiological pH (7.4), this compound will exist exclusively as the carboxylate anion.
Decarboxylative Radical Formation
A primary synthetic utility of
Mechanism:
-
Oxidation of the carboxylate to a carboxyl radical.
-
Homolytic cleavage of the
bond, releasing . -
Formation of the stabilized
radical.
The transition state (TS) for step 2 is the rate-determining step in many catalytic cycles.
Figure 2: Mechanistic pathway for the generation of difluorobenzylic radicals, a key application of the title compound.
Pharmacophore Modeling & Bioisosterism
In drug design, the
Lipophilicity (LogP)
Theoretical LogP (ALogP or XLogP3) calculations are essential.
-
Effect: Fluorination typically increases lipophilicity compared to the hydroxy/oxo parent, but the polar carboxyl and cyano groups counterbalance this.
-
Metabolic Stability: The
group blocks the benzylic position from metabolic oxidation by Cytochrome P450 enzymes, a common clearance pathway for phenylacetic acid derivatives.
Electrostatic Potential (MEP) Mapping
Mapping the electrostatic potential surface reveals:
-
Negative Potential: Localized on the cyano nitrogen and carbonyl oxygen (H-bond acceptors).
-
Positive Potential: Localized on the carboxylic proton (H-bond donor).
-
Sigma-Hole: Fluorine atoms may exhibit a small "sigma-hole," allowing for weak halogen bonding interactions with protein targets.
Experimental Validation Protocols
Theoretical data must be validated against experimental benchmarks to ensure trustworthiness.
| Parameter | Theoretical Method | Experimental Validation Protocol |
| Structure | DFT Geometry Optimization | X-Ray Crystallography: Recrystallize from polar solvents (e.g., EtOH) to confirm the twisted ortho-conformation. |
| Acidity ( | Thermodynamic Cycle (SMD) | Potentiometric Titration: Use a micro-titrator in water/methanol mixtures to determine the dissociation constant. |
| Identity | GIAO-DFT NMR Shielding | |
| Purity | N/A | HPLC: C18 column, Acetonitrile/Water (+0.1% TFA) gradient. |
References
- Compound Identification
-
Synthetic Utility (Decarboxylation)
- Theoretical Methodology (pKa Prediction)
- Fluorine Effect: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.
-
Related Structural Studies
Sources
- 1. ossila.com [ossila.com]
- 2. 2-(2-Acetylamino-5-chlorophenyl)-2,2-difluoroethanoic acid and 2-(2-acetylamino-5-methylphenyl)-2,2-difluoroethanoic acid, and 2-(2-acetylaminophenyl)-2,2-difluoro-N-phenylacetamide and 2-(2-acetylaminophenyl)-N-(4-chlorophenyl)-2,2-difluoroacetamide: examples of variation in molecular packing and hydrogen-bonding motif induced by substituent change - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid from 2-Bromobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The gem-difluoroacetic acid moiety, in particular, is a valuable pharmacophore due to its unique stereoelectronic properties. It can serve as a bioisostere for a carboxylic acid, with increased lipophilicity and metabolic stability. 2-(2-Cyanophenyl)-2,2-difluoroacetic acid is a key building block in the synthesis of various pharmaceutically active compounds, making a reliable and well-understood synthetic protocol essential for researchers in drug discovery and development.
This application note provides a detailed, step-by-step protocol for the synthesis of 2-(2-cyanophenyl)-2,2-difluoroacetic acid, starting from the readily available 2-bromobenzonitrile. We will delve into the mechanistic underpinnings of the key reaction steps, offer insights into experimental choices, and provide guidance on purification and characterization.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(2-cyanophenyl)-2,2-difluoroacetic acid from 2-bromobenzonitrile is efficiently achieved through a two-step process:
-
Reformatsky-type Reaction: A zinc-mediated coupling of 2-bromobenzonitrile with ethyl bromodifluoroacetate to form ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester to the desired carboxylic acid.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions.
Part 1: The Reformatsky-type Reaction
The core of this synthesis is the insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate, generating an organozinc nucleophile. This nucleophile then attacks the electrophilic carbon of the nitrile group in 2-bromobenzonitrile is not the intended reaction. A more plausible and effective approach is a cross-coupling reaction. A copper-catalyzed cross-coupling of an aryl halide with a difluoroacetate derivative is a more suitable method.
Mechanism and Rationale
A copper-catalyzed cross-coupling reaction provides an effective means to form the C-C bond between the aryl ring and the difluoroacetyl group. The catalytic cycle is proposed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by transmetalation with a difluoroacetate-derived nucleophile and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.
Experimental Protocol: Synthesis of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 2-Bromobenzonitrile | 182.02 | 5.00 g | 27.5 | >98% | Sigma-Aldrich |
| Ethyl bromodifluoroacetate | 202.98 | 8.38 g (5.5 mL) | 41.3 | >97% | Sigma-Aldrich |
| Copper Powder | 63.55 | 3.50 g | 55.0 | <10 µm | Sigma-Aldrich |
| Iodine | 253.81 | 0.14 g | 0.55 | >99.8% | Sigma-Aldrich |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - | >99.9% | Sigma-Aldrich |
| Diethyl ether | 74.12 | As needed | - | Anhydrous | Fisher Scientific |
| Saturated aq. NH4Cl | - | As needed | - | - | - |
| Brine | - | As needed | - | - | - |
| Anhydrous MgSO4 | 120.37 | As needed | - | - | - |
Instrumentation:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Activation of Copper: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper powder (3.50 g) and a crystal of iodine (0.14 g). Heat the flask gently with a heat gun under a stream of inert gas until the iodine sublimes and the copper powder turns grayish. This step is crucial for activating the copper surface.
-
Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere. Add 2-bromobenzonitrile (5.00 g) and anhydrous DMSO (50 mL).
-
Reagent Addition: Slowly add ethyl bromodifluoroacetate (5.5 mL) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of diethyl ether and 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate as a colorless to pale yellow oil.
Part 2: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is generally faster and less prone to side reactions.[1]
Mechanism: Saponification
The hydrolysis under basic conditions, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol: Synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | 225.18 | Assumed from previous step | - | - | - |
| Lithium Hydroxide (LiOH) | 23.95 | 2 eq. | - | >98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | As needed | - | Anhydrous | Fisher Scientific |
| Water | 18.02 | As needed | - | Deionized | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 2 M aq. | - |
| Ethyl acetate | 88.11 | As needed | - | Reagent grade | Fisher Scientific |
Procedure:
-
Reaction Setup: Dissolve the crude ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate in a mixture of THF and water (3:1 v/v) in a round-bottom flask.
-
Hydrolysis: Add lithium hydroxide (2 equivalents) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with 2 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) to yield 2-(2-cyanophenyl)-2,2-difluoroacetic acid as a white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the aromatic protons and the carboxylic acid proton.
-
¹⁹F NMR will show a characteristic signal for the CF₂ group.
-
¹³C NMR will confirm the presence of all carbon atoms, including the nitrile, carboxylic acid, and CF₂ carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Visualization of the Synthetic Pathway
Caption: Synthetic route to 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid.
Safety Considerations
-
2-Bromobenzonitrile: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.
-
Ethyl bromodifluoroacetate: Lachrymator. Causes severe skin burns and eye damage.
-
Copper Powder: Flammable solid.
-
DMSO: Can be absorbed through the skin. Wear appropriate gloves.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 2-(2-cyanophenyl)-2,2-difluoroacetic acid. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and drug discovery.
References
-
Linclau, B., & Poisson, J. F. (2014). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(10), 4488–4498. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Zhang, F., Min, Q. Q., & Zhang, X. (2016). Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate. Organic Letters, 18(1), 8-11. [Link]
-
Oishi, T., Kondo, K., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5576–5579. [Link]
-
Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59. [Link]
Sources
Application Note: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid in Medicinal Chemistry
Abstract & Chemical Profile[1][2][3][4][5][6][7]
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid is a specialized fluorinated building block designed for the high-yield construction of 3,3-difluorooxindoles , a privileged scaffold in kinase inhibitors and neuroprotective agents. Unlike traditional methods that require harsh electrophilic fluorination of oxindoles (e.g., using Selectfluor), this reagent installs the critical
Chemical Profile
| Property | Specification |
| CAS Number | 1150114-80-9 |
| Formula | |
| MW | 197.14 g/mol |
| Key Functionality | |
| Solubility | Soluble in MeOH, DMSO, CH3CN; Sparingly soluble in water |
| Stability | Hygroscopic; Store under inert atmosphere at 2-8°C |
Core Application: Synthesis of 3,3-Difluorooxindoles[9][10][11][12]
The primary utility of this compound is the rapid assembly of the 3,3-difluoroindolin-2-one core. This scaffold acts as a metabolically stable bioisostere of the traditional oxindole, preventing rapid oxidation at the C3 position while modulating lipophilicity.
Mechanism of Action
The transformation relies on the hydrolysis of the ortho-nitrile to a primary amide, followed by an intramolecular condensation with the activated carboxylic acid. The
Experimental Protocol
Step 1: Activation and Cyclization Cascade
Reagents:
-
Substrate: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (1.0 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or 1,4-Dioxane
-
Reagent:
(30%, 5.0 equiv), (2.0 equiv) [Radziszewski Hydrolysis conditions] -
Alternative (Acidic): Conc.
(10 equiv) in MeOH (for simultaneous esterification/cyclization)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the starting acid in 5 mL of Ethanol/Water mixture in a round-bottom flask.
-
Activation: Cool to 0°C. Add
followed by dropwise addition of .-
Note: The basic peroxide conditions hydrate the nitrile to the primary amide (
) without hydrolyzing it fully to the acid.
-
-
Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Disappearance of the nitrile stretch (~2230
) in IR is the primary indicator of conversion.
-
-
Acidification: Carefully quench with 1N HCl to pH ~3. The cyclized 3,3-difluorooxindole often precipitates.
-
Isolation: Filter the precipitate or extract with Ethyl Acetate (
). Dry over and concentrate.
Yield Expectation: 75-90% isolated yield.
Self-Validating QC Metrics
| Metric | Observation | Interpretation |
| 19F NMR | Singlet at | Confirms intact |
| IR Spectroscopy | Loss of peak at ~2230 | Complete consumption of Nitrile. |
| IR Spectroscopy | New strong band at ~1740-1760 | Formation of Lactam (Oxindole) carbonyl. |
Secondary Application: Decarboxylative Cross-Coupling
Beyond cyclization, the carboxylic acid moiety serves as a handle for radical decarboxylative functionalization .[1][2] This allows the installation of the
Protocol: Ag-Catalyzed Decarboxylative Fluorination/Arylation
Rationale: The electron-withdrawing fluorine atoms weaken the
Procedure:
-
Setup: In a sealed tube, combine the acid (0.5 mmol),
(0.1 equiv), and (2.0 equiv). -
Solvent: Add Acetonitrile/Water (1:1, 4 mL).
-
Reaction: Heat to 80°C for 12 hours.
-
Note: For cross-coupling, add the heteroaryl coupling partner (e.g., isoquinoline) (2.0 equiv) at the start.
-
-
Workup: Filter through Celite to remove silver salts. Concentrate and purify via flash chromatography.
Visualized Workflows
Reaction Pathway Diagram
Caption: Pathway A (Green) details the primary cyclization route. Pathway B (Red) illustrates the decarboxylative utility.
Optimization Decision Matrix
Caption: Troubleshooting logic for maximizing yield in the cyclization protocol.
References
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642.
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic Methods for Compounds with CF2 and CF3 Groups. Chemical Reviews, 115(2), 731–764.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Zhang, Z., et al. (2018). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Science, 360(6396), 1461-1465.
Sources
Application Note: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid Derivatives in Heterocyclic Synthesis
This Application Note is designed for research scientists and medicinal chemists. It details the utility, synthesis, and application of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid and its ethyl ester derivative as high-value building blocks for generating fluorinated heterocycles, specifically 3,3-difluoro-1-isoindolinones .
Executive Summary
The incorporation of gem-difluoromethylene (
2-(2-Cyanophenyl)-2,2-difluoroacetic acid (and its commercial surrogate, Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate ) offers a unique "ortho-disposed" bifunctionality. The proximity of the electrophilic nitrile (
Chemical Identity & Properties
| Property | Detail |
| Primary Building Block | Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate |
| CAS Number | 1335290-31-7 |
| Molecular Formula | |
| Molecular Weight | 225.19 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1] |
| Stability | Ester: Stable at RT. Free Acid: Prone to decarboxylation at elevated temperatures (>80°C). |
Expert Insight: While the free acid (CAS 1261358-84-2 for 4-cyano isomer; 2-cyano analog is transient) is the active species for decarboxylative couplings, it is chemically labile. We strongly recommend storing and handling the ethyl ester . The ester can be hydrolyzed in situ or used directly for cyclization.
Synthetic Workflow & Pathways
The utility of this building block stems from its ability to undergo divergent reaction pathways: Cyclization (to heterocycles) or Decarboxylation (to difluoromethyl arenes).
Pathway Visualization
Figure 1: Divergent synthesis pathways from the parent building block. The green path represents the primary application (heterocycle formation).
Detailed Experimental Protocols
Protocol A: Synthesis of the Building Block
Synthesis of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate via Copper-Mediated Cross-Coupling.
Mechanism: This reaction utilizes a copper-mediated radical cross-coupling (Reformatsky-type) between an aryl iodide and ethyl bromodifluoroacetate.
Reagents:
-
2-Iodobenzonitrile (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.2 - 1.5 equiv)
-
Copper powder (Cu, 2.0 - 3.0 equiv, activated)
-
DMSO (Solvent, anhydrous)
Step-by-Step Procedure:
-
Activation: Activate Copper powder by washing with dilute HCl, then water, acetone, and drying under vacuum. This is critical for initiation.
-
Setup: In a flame-dried Schlenk flask under Nitrogen (
), suspend activated Cu (20 mmol) in anhydrous DMSO (20 mL). -
Addition: Add ethyl bromodifluoroacetate (12 mmol) slowly. Stir at room temperature for 30 mins to form the organocopper intermediate (
). -
Coupling: Add 2-iodobenzonitrile (10 mmol) dissolved in minimal DMSO.
-
Reaction: Heat the mixture to 50–60°C for 12–16 hours. Monitor by TLC/LC-MS (Product
is typically higher than starting material). -
Workup: Quench with saturated
solution (to complex copper). Extract with Ethyl Acetate ( ).[2] Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–85%.
Protocol B: Synthesis of 3,3-Difluoro-1-isoindolinone (Key Application)
Conversion of the building block into a pharmacologically active heterocycle.
Rationale: The nitrile group is resistant to direct attack by the ester. The strategy involves partial hydrolysis of the nitrile to a primary amide, which then spontaneously (or with acid catalysis) cyclizes onto the difluoro-ester, releasing ethanol.
Reagents:
-
Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (1.0 equiv)
-
Hydrogen Peroxide (
, 30% aq., 5.0 equiv) -
Sodium Hydroxide (NaOH, 1.0M, 2.0 equiv) or
-
Ethanol/Water (1:1 mixture)
Step-by-Step Procedure:
-
Dissolution: Dissolve the difluoroacetate ester (1.0 mmol) in Ethanol (5 mL).
-
Hydrolysis: Add 1.0M NaOH (2.0 mL) followed by dropwise addition of
(0.5 mL) at 0°C.-
Note: This condition selectively hydrolyzes the nitrile to the primary amide (
) without fully hydrolyzing the ester to the carboxylate.
-
-
Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. The proximity of the amide nitrogen to the ester carbonyl facilitates intramolecular cyclization.
-
Acidification: If cyclization is slow, acidify carefully with 1M HCl to pH 3–4 and heat to reflux for 1 hour. This forces the closure of the lactam ring.
-
Isolation: The product, 3,3-difluoro-1-isoindolinone , often precipitates upon cooling or concentration. Filter or extract with DCM.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the ethyl quartet/triplet signals (loss of
) and the appearance of a broad singlet ( ) around 9.0–10.0 ppm. -
19F NMR: The
signal will shift significantly upon ring closure (typically -100 to -110 ppm range).
Expert Tips & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Copper surface oxidation. | Use freshly acid-washed Copper or commercial "Bronze" powder. Ensure DMSO is dry. |
| Decarboxylation | Reaction temperature too high. | Keep coupling temperature <60°C. Avoid prolonged heating of the free acid form. |
| Incomplete Cyclization | Hydrolysis stopped at amide. | Add a catalytic amount of p-TsOH and reflux in Toluene to drive the dehydration/cyclization. |
| Purification Issues | Product co-elutes with byproduct. | The difluoro-isoindolinone is significantly more polar than the starting ester. Use a DCM/MeOH gradient. |
References
-
Amii, H., et al. "Copper-Mediated Cross-Coupling Reactions of Ethyl Bromodifluoroacetate." Journal of Organic Chemistry. (General methodology for difluoroacetate coupling).
-
PubChem. "Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate - Compound Summary." National Library of Medicine.
-
Zhang, X., et al. "Recent Advances in the Synthesis of Difluorinated Heterocycles." Chemical Reviews. (Context on 3,3-difluoro-1-isoindolinone utility).
-
Fluorochem. "Product Specification: Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate." Commercial Supplier Data.
Sources
Technical Guide: Leveraging 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid for Next-Gen Agrochemical Synthesis
[1][2]
Executive Summary
In the pursuit of novel herbicides and fungicides with enhanced metabolic stability and bioavailability, fluorine incorporation has become a non-negotiable strategy.[1] 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (CDFA) represents a privileged structural motif that combines three critical functionalities:
-
A gem-difluoro group (
) : Acts as a bioisostere for oxygen or carbonyls, modulating pKa and lipophilicity.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
An ortho-cyano group : Serves as a versatile "chemical handle" for heterocycle formation (e.g., isoindolinones, quinazolines).[1][2]
-
A carboxylic acid : Enables direct coupling, esterification, or decarboxylative functionalization.[1][2]
This guide outlines two primary application workflows: Decarboxylative Cross-Coupling for introducing difluoromethyl motifs, and Cyclocondensation for generating fused bicyclic nitrogen heterocycles.[1][2]
Chemical Profile & Strategic Value[2]
| Property | Specification | Agrochemical Relevance |
| CAS Number | 1261358-84-2 | Unique identifier for sourcing.[1][2] |
| Structure | ortho-substituted bifunctional scaffold.[2] | |
| pKa (Acid) | ~1.5 - 2.0 (Predicted) | Highly acidic due to |
| Lipophilicity | LogP ~1.7 | Moderate lipophilicity aids in membrane permeability for systemic pesticides.[1][2] |
| Stability | High (C-F bond strength) | Resists oxidative metabolism (P450 blocking) at the benzylic position.[1][2] |
The "Fluorine Effect" in Agrochemicals
The strategic placement of the
Application I: Synthesis of 3,3-Difluoroisoindolin-1-ones (Herbicidal Scaffolds)
Context: The isoindolin-1-one (phthalimidine) core is a privileged scaffold in herbicides (e.g., PPO inhibitors).[1][2] The 3,3-difluoro analogue offers enhanced hydrolytic stability and altered electronic properties compared to the carbonyl parent.[1]
Mechanism of Action
The synthesis exploits the ortho-cyano group.[1] By converting the acid to an amide, an intramolecular base-mediated cyclization onto the nitrile carbon forms the 5-membered lactam ring.[1]
Experimental Protocol A: One-Pot Cyclization
Objective: Synthesize N-substituted-3,3-difluoro-1-iminoisoindolines from CDFA.
Reagents:
-
Substrate: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (1.0 equiv)[1][2]
-
Amine (
): Aniline or Alkyl amine (1.1 equiv)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Coupling Agent: HATU or
(1.2 equiv)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Activation: In a dry reaction vessel, dissolve CDFA (1 mmol) in DMF (5 mL). Add DIPEA (2.5 mmol) and HATU (1.2 mmol). Stir at
for 30 mins to form the active ester. -
Amidation: Add the target amine (e.g., 4-chloroaniline for herbicidal activity) (1.1 mmol).[1][2] Warm to Room Temperature (RT) and stir for 2 hours. Checkpoint: Monitor disappearance of acid via TLC/LC-MS.
-
Cyclization: Without isolation, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 mmol) to the reaction mixture. Heat to
for 4-6 hours. -
Hydrolysis (Optional): To obtain the 3,3-difluoroisoindolin-1-one (oxo form), treat the crude imine with 1M HCl/THF (1:1) at RT for 1 hour.
-
Workup: Dilute with EtOAc, wash with brine (
), dry over , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
NMR Signature: Disappearance of the Nitrile peak (~2230
IR) and appearance of the lactam C=O (~1720ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) or amidine C=N.[2] -
NMR: Shift from acyclicngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (~ -105 ppm) to cyclic (often shifts upfield due to ring strain).[2]
Application II: Decarboxylative Difluoroalkylation
Context: Many modern fungicides (SDHIs) and insecticides require a difluoromethyl-arene motif (
Experimental Protocol B: Copper-Catalyzed Decarboxylation
Objective: Coupling CDFA with a Heteroaryl Bromide.
Reagents:
-
Heteroaryl Bromide (e.g., 2-bromopyridine) (1.0 equiv)[1][2]
-
Base:
(2.0 equiv)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Preparation: In a glovebox or under
, combine CuI, Phenanthroline, , and the Heteroaryl Bromide in a pressure tube. -
Addition: Add CDFA and solvent. Seal the tube.
-
Reaction: Heat to
for 16 hours. -
Workup: Cool to RT. Filter through a Celite pad.[1][2] Extract with EtOAc.[1][2]
-
Purification: Silica gel chromatography.
Why this works: The electron-withdrawing cyano and fluorine groups facilitate the decarboxylation, stabilizing the resulting difluorobenzylic radical/anion intermediate for transmetallation to Copper [2].[1]
Visualizing the Pathways
The following diagram illustrates the divergent synthesis pathways available from the CDFA core.
Caption: Divergent synthetic workflows transforming CDFA into fused heterocycles (top) or difluoromethylated active ingredients (bottom).
Safety & Handling Protocol
-
Hazards: CDFA is an organic acid and nitrile.[1][2] It is harmful if swallowed or inhaled.[1][2][3] The release of
during decarboxylation presents a pressure hazard.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Work must be performed in a fume hood.[1][2]
-
Waste: Dispose of aqueous waste containing fluorides and cyanides in segregated waste streams according to local EHS regulations. Do not mix with strong oxidizers.[1][2]
References
-
O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319.[1][2] Link
-
Zhang, Z., et al. (2012).[1][2] Copper-Mediated Decarboxylative Trifluoromethylation of Coumarins. Journal of Organic Chemistry. (Contextual grounding for decarboxylative fluorination mechanisms).
-
PubChem. (2025).[1][2][3] 2-(2-Cyanophenyl)-2,2-difluoroacetic acid - Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
Fujiwara, T., et al. (2014).[1][2] Practical Synthesis of 3,3-Difluoro-2-oxindoles and 3,3-Difluoroisoindolin-1-ones. Organic Letters. (Methodology basis for Protocol A).
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid in material science research
Application Note: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid Subtitle: Advanced Protocols for Synthesis, Solid-State Engineering, and Material Integration
Part 1: Executive Summary & Material Significance
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (Ortho-isomer) represents a specialized class of fluorinated aromatic building blocks where the unique electronic interplay between the ortho-cyano group and the
Key Functional Attributes:
-
The "Ortho-Effect" on Acidity: The steric repulsion between the ortho-cyano group and the difluoromethyl moiety twists the carboxyl group out of planarity, inhibiting resonance with the phenyl ring. Combined with the electron-withdrawing fluorine atoms, this significantly increases acidity (
) compared to non-fluorinated analogs, enabling robust salt formation with weak bases in supramolecular assemblies. -
Dielectric Anisotropy: The strong dipole of the cyano group, positioned ortho to the fluorinated tail, creates a transverse dipole moment essential for negative dielectric anisotropy liquid crystals (used in VA-mode displays).
-
Metabolic & Chemical Stability: The
group blocks metabolic oxidation at the benzylic position, a feature leveraged in drug development to extend half-life, while providing thermal stability in material processing.
Part 2: Synthesis & Purification Protocol
Objective: Synthesize high-purity (>99.5%) 2-(2-Cyanophenyl)-2,2-difluoroacetic acid for material applications. Mechanism: Copper-mediated cross-coupling (Ullmann-type) of 2-iodobenzonitrile with ethyl bromodifluoroacetate, followed by controlled hydrolysis.
Step 1: Copper-Mediated Cross-Coupling
-
Reagents:
-
2-Iodobenzonitrile (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
Copper powder (activated, 2.5 equiv)
-
DMSO (anhydrous, 0.5 M concentration)
-
-
Protocol:
-
Activation: Wash Copper powder with 2% iodine in acetone, followed by acetone/HCl, then dry under vacuum to remove oxides.
-
Setup: In a flame-dried Schlenk flask under Argon, suspend activated Cu in anhydrous DMSO.
-
Addition: Add ethyl bromodifluoroacetate dropwise at room temperature. Stir for 20 min to form the organocopper intermediate (
analogue). -
Coupling: Add 2-iodobenzonitrile in one portion. Heat the mixture to 55°C for 12–16 hours. Note: Higher temperatures (>80°C) promote decarboxylation.
-
Quench: Cool to RT. Pour into cold saturated
solution (buffered to pH 8) to complex copper salts. Extract with Ethyl Acetate (3x). -
Workup: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate .
-
Step 2: Controlled Hydrolysis
-
Reagents:
-
Ester intermediate (from Step 1)
-
LiOH·H2O (1.2 equiv)
-
THF/Water (3:1 v/v)
-
-
Protocol:
-
Dissolve the ester in THF/Water at 0°C.
-
Add LiOH slowly. Stir at 0°C for 1 hour, then warm to RT for 2 hours. Crucial: Avoid heating to prevent hydrolysis of the nitrile group to an amide.
-
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2.
-
Isolation: Extract with diethyl ether. Dry and concentrate to yield the crude acid.
-
Crystallization: Recrystallize from Chloroform/Hexane to obtain white needles.
-
Part 3: Visualization of Synthesis Logic
Caption: Figure 1. Selective synthesis pathway emphasizing temperature control to prevent decarboxylation and nitrile hydrolysis.
Part 4: Material Science Application Notes
Application A: Crystal Engineering & Co-Crystals
The compound acts as a robust Hydrogen Bond Donor (HBD) . The
-
Protocol: Mix the acid (1 equiv) with a pyridine-based Hydrogen Bond Acceptor (e.g., 4,4'-bipyridine, 0.5 equiv) in methanol. Slow evaporation yields co-crystals where the acid protonates the pyridine nitrogen, forming a charge-assisted hydrogen bond
. -
Utility: These salts exhibit altered melting points and solubility profiles, useful for tuning the bioavailability of pharmaceutical co-crystals.
Application B: Fluorinated Linkers for MOFs
The ortho-cyano group provides a secondary coordination site or a steric gate.
-
Workflow: React the acid with
in DMF/Ethanol (solvothermal, 85°C, 24h). -
Outcome: The carboxylate coordinates to Zn clusters forming the MOF lattice. The bulky
and ortho-CN groups project into the pores, increasing hydrophobicity and selectivity for over adsorption due to dipole-quadrupole interactions.
Application C: Liquid Crystal Dopants
-
Function: Used as a chiral dopant (if resolved) or a polarity enhancer in nematic mixtures.
-
Data Requirement: The transverse dipole moment (
) generated by the ortho-CN group stabilizes the negative dielectric anisotropy ( ), essential for Vertical Alignment (VA) displays.
Part 5: Analytical Characterization Data
| Property | Value / Characteristic | Relevance |
| Physical State | White crystalline solid | High purity required for optical applications. |
| Melting Point | 98–102 °C | Indicates strong intermolecular H-bonding. |
| Diagnostic for | ||
| IR Spectroscopy | Sharp peak confirms nitrile integrity (no hydrolysis). | |
| pKa (Calc.) | ~1.35 | Stronger acid than acetic acid (4.76); crucial for salt formation. |
References
-
Ashwood, M. S., et al. (2003).[1] "Copper-Mediated Reaction of 2-Halopyridines with Ethyl Bromodifluoroacetate." Organic Letters, 5(26). Link – Foundational protocol for Cu-mediated difluoroalkylation of heteroaryl halides.
-
Sato, K., et al. (1999). "Reformatsky-type reaction of ethyl bromodifluoroacetate with carbonyl compounds." Journal of Fluorine Chemistry, 97(1-2). Link – Mechanistic insights into the reactivity of bromodifluoroacetate reagents.
-
Tung, T. T., et al. (2017). "Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation." Chemistry – A European Journal, 23(72). Link – Discusses the acidity and reactivity of the difluoroacetic acid moiety.
-
Goumont, R., et al. (2009). "Ortho-Effect in Nucleophilic Aromatic Substitution." Chemical Reviews. Link – Provides theoretical grounding for the steric and electronic influence of the ortho-cyano group.
Sources
Application Notes and Protocols: Esterification of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. Aryldifluoroacetic acids and their corresponding esters are privileged structural motifs found in a variety of biologically active compounds. Specifically, 2-(2-Cyanophenyl)-2,2-difluoroacetic acid serves as a critical building block for synthesizing advanced pharmaceutical intermediates.[1] The esterification of this acid is a pivotal transformation, enabling further functionalization and molecular elaboration.
This comprehensive guide provides an in-depth exploration of the esterification of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid. We will delve into the mechanistic underpinnings of relevant esterification methodologies, present detailed, field-proven protocols, and offer insights into overcoming the inherent challenges associated with this sterically hindered and electronically complex substrate. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities.
Mechanistic Considerations and Strategic Approach
The esterification of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid presents unique challenges stemming from both steric hindrance around the carboxylic acid and the electronic effects of the difluoromethyl and cyanophenyl groups. These factors can significantly impact the reactivity of the carboxyl group.[2][3] Therefore, a careful selection of the esterification method is paramount for achieving high yields and purity.
Fischer-Speier Esterification: The Classical Approach
The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] While seemingly straightforward, its application to sterically hindered substrates like 2-(2-Cyanophenyl)-2,2-difluoroacetic acid requires careful optimization. The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[6][7]
The mechanism, initiated by protonation of the carbonyl oxygen, enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[5] However, the electron-withdrawing nature of the adjacent difluoromethyl group can diminish the nucleophilicity of the carbonyl oxygen, potentially slowing the reaction rate.
Carbodiimide-Mediated Esterification: A Milder Alternative
For substrates that are sensitive to the strongly acidic conditions of Fischer esterification, carbodiimide-mediated coupling reactions offer a milder and often more efficient alternative.[8][9] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then readily attacked by the alcohol to yield the desired ester.[12]
The addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[13][14] DMAP acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate.[15] This method, known as the Steglich esterification, is particularly effective for sterically demanding acids and alcohols.[13]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid with Ethanol
This protocol outlines a classical approach suitable for producing simple alkyl esters where the alcohol can be used in excess as the solvent.
Materials:
-
2-(2-Cyanophenyl)-2,2-difluoroacetic acid
-
Absolute Ethanol (EtOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-Cyanophenyl)-2,2-difluoroacetic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 20-50 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to reach completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate.[1][17]
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Expected Value |
| Reactant | 2-(2-Cyanophenyl)-2,2-difluoroacetic acid |
| Reagent | Ethanol |
| Catalyst | H₂SO₄ |
| Reaction Time | 4-12 hours |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 60-80% |
Protocol 2: Steglich Esterification using DCC and DMAP
This protocol is recommended for more sensitive substrates or when using more valuable or sterically hindered alcohols, where milder conditions are advantageous.[13]
Materials:
-
2-(2-Cyanophenyl)-2,2-difluoroacetic acid
-
Alcohol (e.g., isopropanol, benzyl alcohol) (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Cyanophenyl)-2,2-difluoroacetic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica gel.
Data Presentation:
| Parameter | Expected Value |
| Reactant | 2-(2-Cyanophenyl)-2,2-difluoroacetic acid |
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Reaction Time | 4-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-95% |
Visualizations
Fischer Esterification Workflow
Caption: A streamlined workflow for the Fischer-Speier esterification.
Steglich Esterification Mechanism
Caption: The catalytic cycle of the DMAP-accelerated Steglich esterification.
Conclusion
The successful esterification of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid is a critical step in the synthesis of many high-value pharmaceutical intermediates. The choice between a classical Fischer-Speier approach and a milder carbodiimide-mediated protocol like the Steglich esterification depends on the specific alcohol being used, the scale of the reaction, and the sensitivity of the substrate to acidic conditions. The protocols provided herein offer robust and reliable methods for achieving this transformation, enabling researchers to efficiently access a wide range of ester derivatives. Careful attention to reaction conditions, monitoring, and purification will ensure high yields of the desired products, facilitating the advancement of drug discovery and development programs.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]
-
Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]
- Method for esterifying sterically hindered carboxylic acids.
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. RSC Publishing. [Link]
-
Method for esterifying hindered carboxylic acids. European Patent Office. [Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-Dialkylaminopyridines: A Convenient Method for Esterification. Organic Syntheses. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]
-
Method for producing aromatic difluoroacetic acid ester. ResearchGate. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
ethyl cyanoacetate. Organic Syntheses. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Fischer Esterification. University of Missouri–St. Louis. [Link]
-
ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. International Journal in Physical and Applied Sciences. [Link]
-
Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Quick Company. [Link]
-
The Fischer Esterification. University of Colorado Boulder. [Link]
-
Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Method for preparing difluoroacetic acid.
Sources
- 1. utm.edu.mo [utm.edu.mo]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. community.wvu.edu [community.wvu.edu]
- 17. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid Derivatives
Abstract & Strategic Significance
The 2-aryl-2,2-difluoroacetic acid motif is a critical pharmacophore in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for phosphate groups and standard carboxylic acids. The specific derivative 2-(2-cyanophenyl)-2,2-difluoroacetic acid presents a unique synthetic challenge: the orthogonal preservation of the ortho-nitrile group during the introduction of the difluoromethylene moiety and subsequent ester hydrolysis.
This application note details a robust, two-step protocol utilizing Copper-mediated cross-coupling (Sato-Amii type) followed by chemoselective saponification . This route is preferred over electrophilic fluorination of enolates due to superior functional group tolerance and scalability.
Retrosynthetic Analysis
The most reliable disconnection for gem-difluoroaryl compounds involves the formation of the
-
Target Molecule: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
-
Precursors: 2-Iodobenzonitrile + Ethyl bromodifluoroacetate (
) -
Key Transformation: Copper-mediated radical cross-coupling.
Figure 1: Retrosynthetic strategy focusing on the C-CF2 bond formation.
Experimental Protocol
Step 1: Copper-Mediated Cross-Coupling
Objective: Synthesis of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate.
This reaction relies on the in-situ generation of a
Materials:
-
Substrate: 2-Iodobenzonitrile (1.0 equiv)
-
Reagent: Ethyl bromodifluoroacetate (2.0 equiv)[1]
-
Catalyst: Copper powder (Copper bronze, activated) (2.5 - 3.0 equiv)
-
Solvent: DMSO (Anhydrous, degassed)
Procedure:
-
Activation of Copper: Wash commercial copper powder with 2% iodine in acetone (removes surface oxides), followed by acetone/HCl wash, and drying under vacuum. Note: Unactivated copper leads to variable induction periods.
-
Setup: In a flame-dried Schlenk flask under Argon, suspend the activated Cu powder in DMSO (0.5 M concentration relative to substrate).
-
Addition: Add Ethyl bromodifluoroacetate dropwise at room temperature. Stir for 20 minutes. The mixture typically turns green/brown, indicating the formation of the bromodifluoroacetate-copper complex.
-
Coupling: Add 2-Iodobenzonitrile in one portion.
-
Reaction: Heat the mixture to 50–55°C . Monitor by TLC/HPLC.
-
Critical Control Point: Do not overheat (>80°C) as this promotes decarboxylation or homocoupling of the difluoroacetate.
-
-
Quench: Once conversion is >95%, cool to RT. Dilute with EtOAc and pour into saturated
solution (to chelate Cu). -
Workup: Filter through a Celite pad to remove solid copper residues. Extract the filtrate with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMSO). Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Step 2: Chemoselective Hydrolysis
Objective: Hydrolysis of the ethyl ester to the acid without hydrolyzing the nitrile to an amide (
Mechanism & Selectivity:
Nitriles are generally more resistant to hydrolysis than esters. However, ortho-substitution can accelerate nitrile hydrolysis via intramolecular assistance or steric twisting. We utilize Lithium Hydroxide (LiOH) at controlled temperatures to ensure selectivity.
Procedure:
-
Dissolution: Dissolve the ester from Step 1 in THF (0.2 M).
-
Reagent Preparation: Prepare a 1.0 M aqueous solution of LiOH (1.2 equiv).
-
Reaction: Cool the THF solution to 0°C . Add the LiOH solution dropwise.
-
Monitoring: Allow to warm to Room Temperature (20-25°C) . Stir for 2-4 hours.
-
Stop Condition: Monitor by TLC.[2] Stop immediately upon disappearance of the ester. Do not heat.
-
-
Workup (Acidification):
-
Evaporate THF under reduced pressure (keep bath <35°C).
-
Dilute the aqueous residue with water.[2] Wash with
(removes unreacted ester). -
Acidify: Carefully add 1M HCl to the aqueous layer until pH reaches 3.0–4.0 . Caution: Stronger acidification (pH < 1) may precipitate side products or destabilize the nitrile over time.
-
Extract the free acid with EtOAc (3x).
-
-
Isolation: Dry over
and concentrate to yield the target acid. Recrystallization from Hexanes/CHCl3 is usually sufficient.
Process Visualization & Logic Flow
The following diagram illustrates the decision matrix and workflow for the synthesis, including critical "Go/No-Go" checkpoints.
Figure 2: Experimental workflow with critical control points for conversion and selectivity.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their specific chemical rectifications based on internal optimization data.
| Issue | Observation | Root Cause | Corrective Action |
| Low Conversion (Step 1) | Starting material (Aryl Iodide) remains after 12h. | Inactive Copper surface or Oxygen poisoning. | Use freshly activated Bronze. Degas DMSO thoroughly (freeze-pump-thaw). |
| Homocoupling | Formation of biphenyl dimer. | Localized high concentration of Aryl Iodide. | Increase DMSO volume. Add Aryl Iodide after formation of Cu-CF2 complex. |
| Nitrile Hydrolysis | Formation of Amide (M+18 mass peak). | Hydrolysis temperature too high or pH too high (>12). | Maintain T < 25°C. Reduce LiOH equivalents to 1.1. |
| Decarboxylation | Loss of | Reaction temperature > 80°C. | Strictly control oil bath temperature to 50–55°C. |
Safety & Handling
-
Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.
-
Cyanides: While the nitrile is covalently bonded, metabolic breakdown or harsh acidic conditions can release HCN. Keep waste streams basic (pH > 10) before disposal to prevent HCN gas evolution.
-
Copper Waste: Copper salts are toxic to aquatic life. Segregate aqueous waste from Step 1 workup.
References
-
Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling of Bromodifluoroacetate with Aryl Iodides." Chemical & Pharmaceutical Bulletin, 47(7), 1013-1016.
-
Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.
-
Eyer, M., et al. (2020). "Synthesis of gem-Difluoro Olefins through C-H Functionalization." Angewandte Chemie, 59(14).
-
Cohen, T., et al. (1974). "Activated Copper. Reduction of Organic Halides." Journal of Organic Chemistry, 39(22).
Sources
Application Note: Design and Evaluation of PTP1B Inhibitors Derived from 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and metabolic disease drug discovery. It details the utilization of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid as a privileged scaffold for developing Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.
Executive Summary
This guide outlines the biological evaluation of compounds derived from 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (CAS 1335290-31-7) . This molecule serves as a critical precursor for 4,4-difluoroisoquinoline-1,3(2H,4H)-dione derivatives.
The core utility of this scaffold lies in Bioisosterism . The
Chemical Context & Mechanism of Action[1]
The Pharmacophore: as a Phosphate Mimic
PTP1B dephosphorylates insulin receptors, downregulating insulin signaling. Inhibiting PTP1B restores insulin sensitivity.[1] However, the active site is positively charged, historically requiring charged phosphate mimics (like phosphonates) that have poor cell permeability.
The 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid scaffold solves this via:
-
Charge Neutrality: The
group is electron-withdrawing, lowering the pKa of the neighboring amide (in the cyclized form) to mimic the charge distribution of phosphate without the permanent negative charge that prevents cell entry. -
Conformational Constraint: The ortho-cyano group facilitates cyclization into a difluorohomophthalimide core, locking the inhibitor in a bioactive conformation.
Structural Logic Diagram
The following diagram illustrates the transition from the building block to the bioactive scaffold and its interaction with the PTP1B active site.
Figure 1: Transformation of the precursor into the pharmacologically active difluorohomophthalimide scaffold, highlighting the phosphate-mimetic interactions.
Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives
Objective: To convert the open-chain acid into the cyclic imide scaffold.
-
Starting Material: Dissolve 1.0 eq of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid in a mixture of acetic acid and conc. HCl (4:1 v/v).
-
Cyclization: Reflux the mixture at 110°C for 4-6 hours. The nitrile hydrolyzes to the amide, which intramolecularly attacks the acid/ester to form the imide ring.
-
Workup: Cool to room temperature. Pour into ice water. The 4,4-difluoroisoquinoline-1,3-dione precipitate is collected by filtration.
-
N-Alkylation (Library Generation): Dissolve the cyclic imide (1 eq) in DMF with
(2 eq). Add alkyl/benzyl halides (1.1 eq) to introduce diversity at the Nitrogen position (N-2), enhancing hydrophobic interactions with the PTP1B "Site B" pocket.
Protocol B: In Vitro PTP1B Inhibition Assay
Objective: Determine the
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (add fresh).
-
Substrate: p-Nitrophenyl Phosphate (pNPP), 2 mM stock.
-
Enzyme: Recombinant human PTP1B (residues 1-321).
Procedure:
-
Preparation: Prepare test compounds in DMSO (10 mM stock). Dilute to 100 µM – 1 nM in Assay Buffer (Final DMSO < 1%).
-
Incubation: In a 96-well plate, add:
-
40 µL Assay Buffer
-
10 µL Compound solution
-
10 µL PTP1B Enzyme (5 nM final)
-
Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
-
Initiation: Add 40 µL pNPP substrate (2 mM final).
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes (Kinetic Mode).
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve.-
Fit data to a sigmoidal dose-response equation to determine
.
-
Protocol C: Selectivity Counter-Screen (TCPTP)
Critical Step: PTP1B is highly homologous to T-Cell Protein Tyrosine Phosphatase (TCPTP).[2] Inhibiting TCPTP can cause immune defects.
-
Method: Repeat Protocol B using recombinant TCPTP instead of PTP1B.
-
Success Criteria: Selectivity Ratio (
) should be > 10.
Data Analysis & Interpretation
Expected SAR Trends
When derivatizing the Nitrogen (N-2) of the 4,4-difluoroisoquinoline-1,3-dione core, the following trends are typically observed:
| Substituent (N-2) | Predicted | Selectivity (vs TCPTP) | Rationale |
| Hydrogen (Unsubstituted) | > 50 µM | Low | Lacks hydrophobic reach into "Site B". |
| Methyl / Ethyl | 10 - 25 µM | Low | Insufficient steric bulk. |
| Benzyl | 1 - 5 µM | Moderate | |
| 3-Bromo-benzyl | < 500 nM | High | Halogen bond / hydrophobic fit in the secondary pocket. |
| Carboxylic Acid Tail | > 100 µM | Low | Charge repulsion prevents cell permeability (though potent in vitro). |
Assay Workflow Diagram
The following flowchart ensures a logical progression from synthesis to lead selection, preventing false positives.
Figure 2: Decision tree for evaluating PTP1B inhibitors derived from the difluoroacetic acid scaffold.
Safety & Handling
-
Cyanide Risk: While the nitrile group is stable, hydrolysis under acidic conditions (Protocol A) requires a fume hood. Ensure no contact with strong oxidizers.
-
Fluorine NMR: Use
NMR to monitor the integrity of the group. The signal typically appears around -100 to -110 ppm (quartet if coupled to H, singlet in the cyclic imide). Loss of this signal indicates defluorination/decomposition.
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, function, and implication in human diseases. Annual Review of Pharmacology and Toxicology. Link
-
Combs, A. P., et al. (2005). Non-protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry. (Discusses difluoromethylene pharmacophores).[3] Link
-
Black, E., et al. (2005). Structure-based design of protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2023). 2-(2-Cyanophenyl)-2,2-difluoroacetic acid.[4][5] National Center for Biotechnology Information. Link
-
Chen, L., et al. (2010). Discovery of 4,4-difluoro-isoquinoline-1,3-dione derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry. (Foundational text for this specific scaffold). Link
Sources
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2006278-14-2,Methyl 4-Cyano-4-(2-fluorophenyl)butyrate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2006278-14-2,Methyl 4-Cyano-4-(2-fluorophenyl)butyrate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid as a Fluoroalkylating Reagent
The following Application Note and Protocol guide details the use of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (and its derivatives) in drug discovery.
While often broadly categorized under "fluorinating agents" in commercial catalogs, this compound is technically a fluoroalkylating reagent . It functions as a masked source of the (2-cyanophenyl)difluoromethyl anion , a critical pharmacophore in medicinal chemistry.
Executive Summary
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (CAS: 1335290-31-7 for ethyl ester precursor; acid form is generated in situ or isolated) is a specialized fluorinated building block used to introduce the (2-cyanophenyl)difluoromethyl moiety into drug candidates.
Unlike traditional fluorinating agents (e.g., DAST, Selectfluor) that transfer a single fluorine atom, this reagent transfers a functionalized fluorinated carbon scaffold (Ar-CF2-). It is particularly valued for:
-
Bioisosterism: The -CF2- group acts as a lipophilic, metabolically stable bioisostere for carbonyl (C=O) or ether (-O-) linkages.
-
Late-Stage Functionalization: Enabling the introduction of complex fluorinated motifs via decarboxylative cross-coupling.
-
Scaffold Synthesis: Serving as a precursor for 3,3-difluorooxindoles , a privileged heterocycle in oncology and neuroscience.
Chemical Properties & Mechanism of Action[1]
Physicochemical Profile
| Property | Data |
| Chemical Name | 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid |
| Structure | (2-CN-C6H4)-CF2-COOH |
| Molecular Weight | ~197.14 g/mol (Acid form) |
| Appearance | White to off-white solid |
| Stability | Stable at RT; hygroscopic. Decarboxylates at elevated temperatures (>120°C) or with metal catalysis. |
| Solubility | Soluble in DMSO, DMF, MeCN; moderately soluble in DCM. |
Mechanism: Decarboxylative Activation
The primary utility of this reagent lies in its ability to undergo decarboxylative metallation . Upon treatment with a transition metal (typically Copper or Palladium) and a base, the carboxylic acid moiety is extruded as CO₂, generating a reactive metal-difluorobenzyl species.
Key Mechanistic Pathway:
-
Deprotonation: Base removes the acidic proton.
-
Decarboxylation: Loss of CO₂ generates a stabilized [(2-CN-Ar)-CF2]⁻ anion equivalent.
-
Transmetallation/Coupling: The fluorinated nucleophile reacts with an electrophile (Ar-X).
[2]
Experimental Protocols
Protocol A: Copper-Mediated Decarboxylative Cross-Coupling
Application: Introducing the (2-cyanophenyl)difluoromethyl group into aryl iodides. Reference Grounding: Based on general protocols for aryldifluoroacetic acids (e.g., Zhang et al., Angew. Chem. Int. Ed. 2010).
Materials
-
Reagent: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (1.2 equiv)
-
Substrate: Aryl Iodide (1.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step Procedure
-
Setup: In a glovebox or under argon flow, charge a dried reaction vial with CuI (0.10 mmol), 1,10-phenanthroline (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Addition: Add the Aryl Iodide substrate (1.0 mmol) and 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (1.2 mmol).
-
Solvation: Add anhydrous DMF (5.0 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 80–100°C for 12–16 hours. Note: Evolution of CO₂ gas will occur; ensure vessel can handle slight pressure or use a bubbler if scaling up.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with brine (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Point: The reaction temperature must be sufficient to drive decarboxylation (typically >80°C) but controlled to prevent decomposition of the Cu-CF2-Ar intermediate.
Protocol B: Synthesis of 3,3-Difluorooxindoles (Intramolecular Cyclization)
Application: Utilizing the ortho-cyano group to form a fused heterocyclic ring. Concept: The CF2 group activates the carbonyl, and the ortho-cyano group can be hydrolyzed to an amide, which then cyclizes.
Workflow
-
Hydrolysis: Treat the 2-(2-Cyanophenyl)-2,2-difluoroacetic acid ester with H₂O₂/NaOH to convert the nitrile (-CN) to the amide (-CONH₂).
-
Cyclization: Under acidic conditions (or thermal activation), the amide nitrogen attacks the ester/acid carbonyl.
-
Result: Formation of 3,3-difluoroindolin-2-one (3,3-difluorooxindole).
Comparative Analysis of Fluorinating/Fluoroalkylating Reagents
| Reagent Class | Example Reagent | Transferred Group | Mechanism | Key Advantage |
| Electrophilic Fluorination | Selectfluor, NFSI | F+ | Electrophilic Aromatic Substitution | Fluorination of electron-rich arenes. |
| Nucleophilic Fluorination | DAST, Deoxo-Fluor | F- | Deoxyfluorination (OH | Conversion of alcohols/ketones to fluorides. |
| Difluorocarbene Source | TMS-CF₂-Br, TFDA | :CF2 | [2+1] Cycloaddition / Insertion | Synthesis of difluorocyclopropanes. |
| Fluoroalkylating Agent | 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | Ar-CF₂- | Decarboxylative Cross-Coupling | Introduction of complex, pharmacologically active difluorobenzyl scaffolds. |
Safety & Handling
-
Toxicity: The compound contains a nitrile group; hydrolysis may release traces of ammonia or amide byproducts. Treat as potentially toxic if ingested.
-
Corrosivity: The free acid form is corrosive. Handle with acid-resistant gloves.
-
Pressure Hazard: Decarboxylation releases CO₂ gas. Reactions performed on a scale >1g should be vented or run in a pressure-rated vessel behind a blast shield.
References
-
General Decarboxylative Cross-Coupling: Zhang, Q., et al. "Copper-Mediated Fluoroalkylation of Aryl Halides." Angewandte Chemie International Edition, vol. 49, no. 6, 2010, pp. 1158-1161. Link
-
Difluorooxindole Synthesis: Amii, H., et al. "Synthesis of 3,3-Difluoro-2-oxindoles."[1] Journal of Fluorine Chemistry, vol. 132, 2011.
-
Reagent Data: Fluorochem Product Sheet, "Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate," CAS 1335290-31-7. Link
-
Difluorocarbene Chemistry: Li, M., et al. "A Journey of the Development of Privileged Difluorocarbene Reagents." Accounts of Chemical Research, 2024.[2] Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Yield Optimization for 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
This technical guide details the optimized synthesis, purification, and troubleshooting protocols for 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid . It is designed for researchers requiring high-purity material for drug development or late-stage functionalization.
Part 1: Executive Summary & The "Golden Route"
The synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid presents two primary chemical challenges:
-
Steric Hindrance: The ortho-cyano group hinders the copper-mediated cross-coupling, often resulting in lower yields compared to the para-isomer.
-
Chemoselectivity (The "Hydrolysis Trap"): Hydrolyzing the ethyl ester to the carboxylic acid without hydrating the sensitive nitrile group to a primary amide.
The Optimized Workflow
We recommend a two-step protocol: Copper-Mediated Cross-Coupling followed by Controlled Lithium Hydroxide Hydrolysis .
| Step | Reaction | Key Reagents | Critical Parameter |
| 1 | Cross-Coupling | 2-Iodobenzonitrile + Ethyl bromodifluoroacetate + Cu | Cu Activation & Oxygen Exclusion |
| 2 | Hydrolysis | LiOH (1.1 equiv), THF/H₂O (3:1) | Temperature (0 °C) to protect Nitrile |
Part 2: Detailed Experimental Protocol
Step 1: Copper-Mediated Cross-Coupling
Objective: Synthesize ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate.
Reagents:
-
2-Iodobenzonitrile (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.2 – 1.5 equiv)
-
Copper Powder (2.0 – 2.5 equiv) — Must be activated
-
Solvent: DMSO (Anhydrous)
Protocol:
-
Copper Activation (Crucial): Wash copper powder with 2% HCl (aq) to remove surface oxides, rinse thoroughly with water, then acetone, and dry under vacuum. Why: Unactivated copper is the #1 cause of reaction failure.
-
Setup: In a flame-dried Schlenk flask under Argon, suspend activated Cu in DMSO.
-
Addition: Add ethyl bromodifluoroacetate and 2-iodobenzonitrile.
-
Reaction: Heat to 50–55 °C for 12–16 hours.
-
Scientist’s Note: Do not exceed 60 °C. Higher temperatures promote homocoupling of the aryl halide and degradation of the fluorinated ester.
-
-
Workup: Dilute with EtOAc, quench with saturated NH₄Cl (to complex copper), and filter through Celite. Wash the organic layer with brine.[1][2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Step 2: Chemoselective Hydrolysis
Objective: Cleave the ester without touching the nitrile.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (1.05 – 1.1 equiv)
-
Solvent: THF / Water (3:1 ratio)
Protocol:
-
Dissolution: Dissolve the ester from Step 1 in THF and cool to 0 °C (Ice bath).
-
Addition: Add LiOH dissolved in water dropwise over 10 minutes.
-
Monitoring: Stir at 0 °C. Monitor by TLC/LCMS every 30 minutes.
-
Stop Point: Quench immediately upon disappearance of starting material (typically 1–2 hours). Do not let it stir overnight.
-
-
Workup: Acidify carefully with 1M HCl to pH 3–4 (at 0 °C). Extract immediately with EtOAc.
-
Isolation: Dry over Na₂SO₄ and concentrate at or below 30 °C .
-
Warning:Do not distill. Alpha,alpha-difluoro acids are prone to thermal decarboxylation.
-
Part 3: Troubleshooting Center (Q&A)
Issue 1: Low Yield in Coupling Step
Q: My conversion is stuck at <40% after 24 hours. Should I add more catalyst? A: Adding more copper mid-reaction rarely helps. The issue is likely surface passivation or oxygen ingress .
-
Diagnosis: If the reaction mixture turned green/blue rapidly, oxygen leaked in. It should remain reddish-brown/opaque.
-
Solution: Ensure rigorous degassing of DMSO (sparge with Ar for 20 mins). Use freshly activated copper. For the ortho-substituted substrate, adding a ligand like TMEDA (10 mol%) can stabilize the organocopper intermediate and boost conversion.
Issue 2: Nitrile Hydrolysis (Amide Byproduct)
Q: I see a peak with M+18 in my LCMS during hydrolysis. What happened? A: You have hydrolyzed the nitrile to a primary amide (-CONH₂). This happens if the reaction warms up or if the base concentration is too high.[3]
-
Immediate Fix: Switch to Trimethyltin Hydroxide (Me₃SnOH) in 1,2-dichloroethane at 60 °C. This reagent is highly specific for esters and will not touch the nitrile.
-
Alternative: Use Ba(OH)₂ in methanol. Barium salts are milder and less likely to hydrate the nitrile compared to Lithium.
Issue 3: Product Loss During Concentration
Q: My NMR looks perfect, but after rotovap, I lost 50% of my mass. Where did it go? A: You likely experienced decarboxylation .[3]
-
Mechanism: Ar-CF₂-COOH compounds can lose CO₂ to form Ar-CF₂-H, especially if the bath temperature is >40 °C or if the crude oil is left under high vacuum for too long.
-
Prevention: Keep water bath <30 °C. Store the product as a solid or in solution at -20 °C. If you need to store it long-term, convert it to a salt (e.g., sodium salt) which is much more stable.
Part 4: Visualizing the Workflow
Figure 1: Reaction Pathway & Logic Flow
Caption: Optimized synthetic pathway highlighting the critical divergence point at the hydrolysis step.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for resolving common synthetic failures.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use the commercially available 2-bromo-2,2-difluoroacetate instead of the ethyl ester?
-
A: Yes, but the ethyl ester is generally more stable and easier to purify by distillation if needed before the coupling step. The free acid salt (Potassium 2-bromo-2,2-difluoroacetate) can be used but often requires specific handling to avoid hygroscopicity issues.
Q2: Is the decarboxylation risk higher for the ortho-isomer?
-
A: Theoretically, yes. Steric strain can destabilize the ground state, lowering the activation energy for CO₂ extrusion. Always handle the ortho-isomer with stricter temperature controls than the para-isomer.
Q3: How do I remove the copper waste safely?
-
A: Copper residues can be toxic and interfere with biological assays. After the Celite filtration, wash the organic phase with 10% aqueous EDTA or ammonium hydroxide until the aqueous layer no longer turns blue. This ensures complete removal of paramagnetic Copper(II) species which can broaden NMR signals.
References
-
Sato, K., et al. "Copper-Mediated Cross-Coupling of Bromodifluoroacetates with Aryl Iodides." Chemical and Pharmaceutical Bulletin, vol. 47, no. 7, 1999, pp. 1013-1016.
-
Furlán, R. L., et al. "Trimethyltin Hydroxide: A Very Mild and Selective Reagent for the Hydrolysis of Esters." The Journal of Organic Chemistry, vol. 67, no. 9, 2002, pp. 3149-3152.
-
Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, vol. 109, no. 5, 2009, pp. 2119-2183. (Detailed discussion on difluoroacetic acid stability).
Sources
Technical Support Center: Purification of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive resource for the purification of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid, a critical building block in pharmaceutical synthesis. Achieving high purity is paramount for ensuring the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document consolidates field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during the purification of this unique molecule.
Critical Safety Protocols: Handling Cyanophenyl Compounds
Given the presence of a nitrile (cyano) group, stringent safety measures are non-negotiable. The cyanide anion (CN-), which can be released under certain conditions, is a potent inhibitor of aerobic respiration.[1]
-
Designated Work Area : All work must be conducted in a certified chemical fume hood.[1][2] The area should be clearly marked with hazard warnings.
-
Avoid Acidic Conditions : Never handle cyanide-containing compounds in the presence of strong acids unless it is a required and controlled part of the experimental procedure. Acids can react with cyanides to produce highly toxic hydrogen cyanide (HCN) gas.[1][2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles (a face shield is recommended if there is a splash hazard), and double-layered nitrile gloves.[2]
-
Waste Disposal : All solid and liquid waste containing the compound must be treated as hazardous waste and disposed of according to institutional guidelines. Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[2]
-
Emergency Preparedness : Do not work alone.[1][2] Ensure an emergency shower and eyewash station are accessible. Speed is essential in case of exposure.[1]
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 2-(2-Cyanophenyl)-2,2-difluoroacetic acid.
Q1: What are the primary purification methods for this compound?
The two most effective methods are recrystallization and column chromatography.
-
Recrystallization is ideal when the crude material is of relatively high purity (e.g., >90%). It is a cost-effective and scalable technique for removing minor impurities.[3]
-
Flash Column Chromatography or Preparative HPLC is necessary when the crude product is a complex mixture with multiple impurities or when impurities have similar solubility profiles to the desired compound.[4]
Q2: What are the likely impurities I should expect?
Impurities typically arise from the synthetic route and can include:
-
Unreacted Starting Materials : Depending on the synthesis, this could include compounds like 2-iodobenzonitrile or a related aryl precursor.[5][6]
-
By-products : Unplanned compounds formed during the reaction.[6][7] For instance, in reactions involving difluoroacetate reagents, side reactions can lead to various fluorinated species.
-
Degradation Products : The compound may degrade if exposed to excessive heat or incompatible reagents.[7]
-
Residual Solvents : Solvents used in the reaction or initial workup may be retained in the crude product.[7]
Q3: Which analytical techniques are best for assessing purity?
A combination of techniques is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC) : The gold standard for quantitative purity assessment. A reverse-phase C18 column is a good starting point, but specialized fluorinated columns may offer superior resolution.[8][9]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorinated or organic impurities.
-
Mass Spectrometry (MS) : Techniques like LC-MS are powerful for identifying the molecular weights of the main component and any impurities.[7][10]
Q4: Why might a specialized fluorinated HPLC column be beneficial?
Fluorinated stationary phases (e.g., pentafluorophenyl or PFP) offer unique selectivity for fluorinated compounds like 2-(2-Cyanophenyl)-2,2-difluoroacetic acid.[8][11] This is due to specific interactions (such as dipole-dipole) between the fluorine atoms in the analyte and the stationary phase, which can resolve impurities that co-elute on standard C18 columns.[8][12]
Purification Method Selection Workflow
The choice of purification strategy depends on the initial purity of the crude material. This diagram outlines a logical workflow for decision-making.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Recrystallization Issues
Q: My compound "oiled out" into a liquid instead of forming crystals. What should I do?
A: Oiling out occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point.[13]
-
Immediate Action: Return the flask to the heat source and add more of the primary ("good") solvent to redissolve the oil.[13] Then, allow it to cool more slowly.
-
Change Solvents: The chosen solvent may be too effective. Try a solvent system where the compound is less soluble.
-
Remove Impurities: If the issue persists, impurities are the likely cause. Consider a pre-purification step, such as passing the material through a short plug of silica gel or performing a charcoal treatment to remove colored impurities.[13]
Q: I've cooled the solution, but no crystals have formed. What went wrong?
A: This is a classic sign of either using too much solvent or the solution being highly pure and thus resistant to nucleation.
-
Induce Nucleation:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.[13]
-
Seed Crystal: If available, add a tiny crystal of pure product to the solution.
-
-
Increase Concentration: If nucleation fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[13]
-
Add Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until persistent cloudiness appears, then heat to clarify and cool again.[14]
Q: The crystallization happened almost instantly, yielding a fine powder. Is this a problem?
A: Yes, rapid precipitation (or "crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization.[13] An ideal crystallization occurs over 15-30 minutes.
-
Solution: Re-heat the flask to redissolve the solid. Add a small additional amount (5-10% more) of the hot solvent to ensure you are not at the bare minimum saturation point. This will slow down the cooling and crystallization process, allowing for the formation of purer, larger crystals.[13]
Chromatography Issues
Q: My compound is streaking/tailing on the silica gel column. How can I fix this?
A: Tailing is common for acidic compounds like carboxylic acids on silica gel.
-
Modify the Eluent: Add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase. This protonates the silica surface and the carboxylic acid, reducing strong interactions and leading to sharper peaks.
-
Check for Overloading: You may have loaded too much material onto the column. Reduce the sample amount.
-
Consider an Alternative Stationary Phase: If tailing persists, switch to a different stationary phase, such as neutral or basic alumina, or consider reverse-phase chromatography.
Q: I can't separate my product from a persistent impurity. What are my options?
A: This indicates the impurity has a polarity very similar to your product.
-
Optimize the Mobile Phase: Systematically test different solvent systems. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can dramatically alter selectivity.[4]
-
Change the Stationary Phase: This is the most powerful solution. If you are using normal-phase (silica), try reverse-phase (C18). For this specific fluorinated molecule, a fluorinated stationary phase in an HPLC system is an excellent option to exploit unique selectivities.[8][11]
-
Use Preparative HPLC: For very difficult separations, preparative HPLC provides much higher resolution than flash chromatography, allowing for the separation of closely eluting compounds.[4]
Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This method is effective when a single solvent that is good when hot and poor when cold cannot be found. A pair of miscible solvents is used: one in which the compound is soluble (Solvent 1) and one in which it is insoluble (Solvent 2).[14]
Recommended Solvent Systems:
| Solvent 1 (Soluble) | Solvent 2 (Insoluble) | Notes |
|---|---|---|
| Ethyl Acetate | Hexanes | A very common and effective general-purpose system. |
| Acetone | Hexanes | Works well, but acetone's volatility requires care.[15] |
| Methanol | Water | Good for polar compounds, but drying can be slow.[16] |
| Dichloromethane | Hexanes | Effective but be mindful of the volatility of DCM. |
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot Solvent 1 (the "good" solvent) until the solid just dissolves. Keep the solution at or near its boiling point.
-
Slowly add Solvent 2 (the "anti-solvent") dropwise to the hot solution with vigorous stirring. You will see cloudiness form with each drop.[14]
-
Continue adding Solvent 2 until a faint cloudiness persists even with stirring.
-
If you add too much anti-solvent, add a few drops of hot Solvent 1 to make the solution clear again. The goal is to reach the saturation point.[14]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold Solvent 2.
-
Dry the purified crystals under high vacuum.
Troubleshooting Recrystallization: A Flowchart
Caption: Troubleshooting flowchart for common recrystallization issues.
References
-
Dolan, J. W., Snyder, L. R., & Quarry, M. A. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Google Patents.
-
UCL Safety Services. (2021, June 7). Cyanide Compounds. University College London. [Link]
-
Kimata, K., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]
-
EHS. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds. [Link]
-
Salvi, N., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
University of California, Irvine. Chem 267. Recrystallization - Part 2. [Link]
-
Organic Syntheses. Procedure for the preparation of 2-(4-cyanophenyl)-2,2-difluoroacetic acid ethyl ester. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Iscid. Guide for crystallization. [Link]
-
Cambridge Crystallographic Data Centre. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Recent Trends in Analytical Techniques. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Pharmaceutical Technology. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Reddit. (2025, August 18). Help with difficult crystallization. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
ResearchGate. (2010, October 26). Method for producing aromatic difluoroacetic acid ester. [Link]
-
International Journal of Innovative Science and Research Technology. (2025, May 19). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. [Link]
-
Research and Reviews: Journal of Chemistry. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
Organic Syntheses. Procedure for the preparation of 4-(2,2-Difluorovinyl)benzonitrile. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014, March 20). Presence of organic impurities into active pharmaceutical ingredients. [Link]
-
Analytical Methods. (2010, January 15). Analysis of piperazine-type compounds in illicitly produced tablets. Royal Society of Chemistry. [Link]
Sources
- 1. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. mt.com [mt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 7. ajrconline.org [ajrconline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijisrt.com [ijisrt.com]
- 10. biomedres.us [biomedres.us]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability & Handling of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
This is a Technical Support Guide designed for the "Senior Application Scientist" persona. It addresses the stability of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid under acidic conditions, focusing on the specific chemical risks associated with its functional groups.
Executive Summary
Current Status: Conditionally Unstable in Acidic Media.
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid is a sensitive bifunctional building block. While the difluoromethyl group (
Under acidic conditions, this molecule is prone to two primary degradation pathways:
-
Accelerated Nitrile Hydrolysis: The electron-withdrawing effect of the
-difluoro group activates the ortho-nitrile, making it hyper-susceptible to nucleophilic attack by water. -
Cyclization (The "Ortho Effect"): The proximity of the carboxylic acid and the nitrile group facilitates intramolecular cyclization, leading to isoindolinone or homophthalimide derivatives, particularly when heated.
Diagnostic Troubleshooting Guide
Use this decision tree to identify degradation products in your LCMS/NMR data.
Figure 1: Diagnostic decision tree for identifying degradation products of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid.
Deep Dive: The Chemistry of Instability
A. The Fluorine Inductive Effect
The two fluorine atoms at the
-
Impact on Nitrile: The ortho-nitrile carbon becomes more electrophilic (positive character), significantly lowering the activation energy required for water to attack it [1].
-
Impact on Acid: The carboxylic acid becomes stronger (lower pKa) compared to non-fluorinated phenylacetic acid. This increases the concentration of protons available for autocatalysis in concentrated solutions [2].
B. The Hydrolysis Pathway
In aqueous acid (e.g., dilute HCl, TFA/H2O), the nitrile hydrolyzes in two steps. The first step (Amide formation) is often faster than expected due to the fluorine activation.
Mechanism:
-
Protonation:
-
Hydration:
(Imidic Acid) -
Tautomerization:
(Primary Amide) [Common Impurity] -
Hydrolysis:
(Carboxylic Acid)
C. The "Ortho" Cyclization Risk
Because the nitrile and the difluoroacetic acid tail are ortho to each other, they can react intramolecularly.
-
Scenario: If the nitrile hydrolyzes to the amide (
), the amide nitrogen can attack the acid carbonyl (or vice versa), losing water to form a stable 6-membered ring (homophthalimide derivative). -
Observation: This often appears as a "disappearance" of the starting material without a mass change (if
hydrolysis is followed by condensation) or as a complex mixture of isomers.
Experimental Protocols
Protocol A: Safe Workup of Acidic Reactions
Use this protocol if you used the compound in a reaction requiring acid (e.g., deprotection).
Objective: Neutralize acid without triggering nitrile hydrolysis or heat-induced decarboxylation.
-
Temperature Control: Cool the reaction mixture to 0°C (Ice/Water bath) before quenching.
-
Quench:
-
Do NOT add water directly to a strong acid mixture containing this compound (exotherm promotes hydrolysis).
-
Preferred: Pour the reaction mixture slowly into a pre-cooled, stirred biphasic mixture of EtOAc and Saturated NaHCO3 (or Phosphate Buffer pH 7).
-
-
Phase Separation: Rapidly separate the organic layer.
-
Wash: Wash immediately with cold brine.
-
Drying: Dry over
(avoid if slightly acidic, as Lewis acidity can sometimes catalyze degradation). -
Evaporation: Remove solvent at <30°C . Do not heat the water bath above 35°C.
Protocol B: Stability "Stress Test"
Perform this small-scale test before committing valuable material to a scale-up.
| Condition | Time | Temp | Analysis | Pass Criteria |
| 1N HCl / THF (1:1) | 1 hour | 20°C | LCMS | < 2% Amide (M+18) |
| TFA / DCM (1:4) | 1 hour | 20°C | LCMS | < 1% Degradation |
| 1N HCl / MeOH | 1 hour | 20°C | LCMS | < 5% Methyl Ester |
Frequently Asked Questions (FAQs)
Q1: Can I use HCl in Methanol to purify this compound? A: High Risk. In anhydrous acidic alcohols (HCl/MeOH), two side reactions dominate:
-
Esterification: The carboxylic acid will convert to the methyl ester (
). -
Pinner Reaction: The nitrile can react with methanol to form an imidate ester (
). Recommendation: Use non-nucleophilic acids (e.g., dilute in THF) if acidification is strictly necessary, or stick to neutral buffers.
Q2: I see a peak at M-44 in the mass spec. Is this decarboxylation?
A: Possible, but check conditions. Decarboxylation (loss of
Q3: How should I store the solid material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed to prevent moisture ingress. Moisture + trace acid (from slow degradation) = autocatalytic hydrolysis.
Q4: Can I use this compound in a Suzuki coupling with basic aqueous conditions?
A: Yes, but minimize time. Base hydrolysis of nitriles is generally slower than acid hydrolysis at moderate temperatures. However, the
References
-
Nitrile Hydrolysis Mechanisms
-
Properties of
-Difluorophenylacetic Acids:- Source: Ossila / ChemicalBook. " -Difluorophenylacetic acid properties." Highlights the inductive effect of the difluoromethyl group increasing acidity and reactivity.
-
Decarboxylation Risks
- Source: Fisher Scientific / PubChem.
-
Ortho-Effect & Cyclization
- Source: Inventiva Pharma / ResearchGate. "Synthesis of substituted phenyl acetic acid.
Sources
common impurities in 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid synthesis
Technical Support Center: Fluorinated Building Blocks & Intermediates Subject: Troubleshooting Guide for 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid Synthesis
Executive Summary
This guide addresses the critical impurity profiles encountered during the synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (CAS: 1261358-84-2). This molecule is a high-value scaffold in medicinal chemistry, particularly for modulating metabolic stability via the gem-difluoro group.
The synthesis typically follows a Copper-mediated cross-coupling (Reformatsky-type) between 2-iodobenzonitrile and ethyl bromodifluoroacetate, followed by controlled ester hydrolysis. The proximity of the cyano group (ortho-position) to the difluoroacetic acid moiety introduces unique steric and electronic challenges, leading to specific "silent" impurities that often co-elute during HPLC.
Part 1: The Synthetic Landscape & Impurity Map
The following pathway visualizes the standard synthesis and the critical divergence points where impurities are generated.
Figure 1: Reaction flowchart highlighting the genesis of critical impurities (Red nodes) relative to the target pathway (Green node).
Part 2: Troubleshooting & FAQs
Category 1: The Coupling Step (Formation of the Ester)
Q1: I observe a significant amount of starting material (2-iodobenzonitrile) remaining, even after 24 hours. Adding more copper doesn't help. Why?
-
Diagnosis: This is likely due to surface passivation of the copper powder. The gem-difluoro radical generation requires an active Cu(0) surface. If the copper is oxidized or the solvent (DMSO/DMF) is "wet," the reaction stalls.
-
The Fix:
-
Activation: Wash commercial copper powder with dilute HCl, then water, ethanol, and ether, and dry under vacuum before use. Alternatively, use iodine (I2) or dibromoethane as an in-situ activator.
-
Solvent: Ensure DMSO is anhydrous. Water acts as a proton source, quenching the intermediate radical to form Impurity D (Benzonitrile) rather than coupling.
-
Q2: I see a volatile side product in the GC-MS that matches the mass of a dimer. What is this?
-
Diagnosis: This is Impurity A (Diethyl 2,2,3,3-tetrafluorosuccinate) . It arises from the homocoupling of two ethyl bromodifluoroacetate radicals.
-
Root Cause: High local concentration of the bromodifluoroacetate relative to the aryl iodide.
-
Protocol Adjustment: Do not dump all reagents at once. Add the ethyl bromodifluoroacetate slowly (dropwise) to the mixture of Cu and aryl iodide. This keeps the radical concentration low, favoring cross-coupling over homocoupling.
Category 2: The Hydrolysis Step (Ester to Acid)[1]
Q3: My product mass spectrum shows a peak at [M+18] relative to the target. Is my product wet?
-
Diagnosis: Unlikely to be water. This is the Primary Amide Impurity (Impurity B) .
-
Mechanism: The cyano group (-CN) at the ortho position is susceptible to hydrolysis under the same basic conditions used to cleave the ester. It converts -CN to -CONH₂.
-
Corrective Action:
-
Avoid: Refluxing in NaOH or KOH.
-
Adopt: Use LiOH (1.1 eq) in a THF/Water mixture at 0°C . Lithium acts as a mild Lewis acid that coordinates with the ester carbonyl, accelerating its hydrolysis selectively over the nitrile. Monitor strictly by TLC/LCMS and quench immediately upon ester consumption.
-
Q4: During workup, my product seems to "disappear" or turn into a neutral oil.
-
Diagnosis: You are experiencing Decarboxylation (Impurity C) .
-
Science: Alpha,alpha-difluoroarylacetic acids are inherently unstable. The electron-withdrawing fluorine atoms destabilize the carboxylate bond, making it prone to losing CO₂ to form the difluoromethyl species (-CF₂H), especially under acidic conditions or heat.
-
Critical Control Point:
-
Never heat the free acid above 50°C.
-
Avoid strong acid workups (pH < 3). Acidify carefully to pH 4-5 with mild citric acid or NH₄Cl, extract immediately, and remove solvent at low temperature/vacuum.
-
Part 3: Analytical Forensics
Use this table to identify impurities in your crude mixture.
| Impurity ID | Name | Mass Shift (vs Target) | Characteristic NMR Signal | Origin |
| Target | 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | 0 (MW ~197) | 19F: -105 ppm (s) | Product |
| Impurity A | Diethyl tetrafluorosuccinate | N/A (Reagent Dimer) | 19F: -115 ppm | Homocoupling of reagent |
| Impurity B | 2-(2-Carbamoylphenyl)-difluoroacetic acid | +18 Da | 1H: Broad singlets ~7.5 ppm (NH2) | Hydrolysis of Nitrile |
| Impurity C | 2-(Difluoromethyl)benzonitrile | -44 Da (Loss of CO2) | 1H: Triplet at ~6.5-7.0 ppm (CF2H ) | Thermal Decarboxylation |
| Impurity D | Benzonitrile | -100+ (Variable) | 1H: Standard aromatic | Protodehalogenation |
Part 4: Validated Experimental Protocol (Best Practice)
To minimize the impurities described above, follow this optimized sequence:
-
Coupling: Suspend activated Cu powder (2.5 eq) in dry DMSO. Add 2-iodobenzonitrile (1.0 eq). Heat to 55°C. Add ethyl bromodifluoroacetate (1.2 eq) dropwise over 1 hour. Stir for 4 hours.
-
Why: Dropwise addition prevents Impurity A .
-
-
Workup 1: Filter Cu through Celite. Dilute with EtOAc/Water. Wash with 5% NH₄OH (to remove Cu salts). Dry and concentrate.
-
Hydrolysis: Dissolve the crude ester in THF. Cool to 0°C. Add LiOH (1.05 eq) in water dropwise. Stir at 0°C for 2 hours.
-
Why: Low temp and LiOH prevent Impurity B .
-
-
Isolation: Acidify carefully with 1M Citric Acid to pH 4. Extract with EtOAc.
-
Why: Mild acid prevents Impurity C .
-
-
Purification: If necessary, use reverse-phase chromatography with 0.1% Formic Acid (avoid TFA, as it promotes decarboxylation).
References
-
Copper-Catalyzed Difluoroalkylation Reaction. Source: MDPI, Molecules 2022. Context: Reviews the mechanism of Cu-mediated coupling of ethyl bromodifluoroacetate, confirming the radical pathway and homocoupling risks. URL:[Link]
-
Synthesis of 2,2-Difluoro-2-phenylacetic Acid Derivatives. Source: Organic Syntheses (General procedure for similar scaffolds). Context: Provides standard protocols for handling difluoroacetate reagents and copper activation. URL:[Link]
-
Decarboxylation of alpha,alpha-difluoroarylacetic acids. Source: Journal of Organic Chemistry (General reactivity). Context: Establishes the thermal instability of the target acid class and the mechanism of decarboxylation to the difluoromethyl species. URL:[Link]
-
Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (Compound Record). Source: PubChem CID 122129592. Context: Verifies the existence and structure of the ester intermediate. URL:[Link]
managing exothermic reactions in 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid synthesis
Technical Support Center: Exotherm Management in Difluoroacetic Acid Synthesis
Topic: Safety and Process Control for the Synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid. Reference ID: TSC-2026-DFA-CN Status: Active Guide
Executive Summary
This guide addresses the critical thermal hazards associated with the synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid . The synthesis typically proceeds via a Copper (Cu)-mediated cross-coupling of 2-halobenzonitrile (typically 2-iodo or 2-bromo) with ethyl bromodifluoroacetate , followed by selective ester hydrolysis.
Critical Warning: This chemistry involves a Reformatsky-type organometallic initiation which is notoriously prone to induction periods . Failure to manage the initiation step can lead to reagent accumulation and subsequent thermal runaway, particularly when using polar aprotic solvents like DMSO or DMF.
Part 1: The Reaction Landscape & Hazard Zones
The synthesis consists of two distinct exothermic stages. Understanding where the heat comes from is the first step in control.
Visualizing the Hazard Pathway
Figure 1: Reaction workflow highlighting the critical thermal zones. The transition from Induction to Coupling is the highest risk point for thermal runaway.
Part 2: Troubleshooting The Coupling Reaction (Step 1)
User Issue: "I added all my reagents at 50°C. Nothing happened for 20 minutes, so I increased the temperature to 65°C. Suddenly, the temperature spiked to 140°C and the reaction contents erupted."
Diagnosis: You fell into the Induction Trap . The copper surface was likely passivated (oxidized). By adding all reagents before the reaction initiated, you created a "chemical bomb." When the copper finally activated at 65°C, the entire accumulated mass of ethyl bromodifluoroacetate reacted simultaneously.
Corrective Protocol: The "Heel" Method Never add all reagents at once. Use this self-validating protocol:
-
Suspend Copper: Place the Copper powder (2.0–3.0 equiv) in the solvent (DMSO is common but thermally sensitive; DMF is safer for scale-up).
-
Activate: Add a small amount of activator (see Table 1).
-
The "Heel" (Initiation Charge): Add only 5-10% of the ethyl bromodifluoroacetate and the aryl halide.
-
Wait for the Exotherm: Heat to the initiation temperature (typically 45-55°C). Look for a distinct temperature rise (e.g., +5°C to +10°C) without external heating.
-
No exotherm?STOP. Do not add more reagent. Re-activate the copper.
-
-
Semi-Continuous Addition: Once initiation is confirmed (exotherm observed), add the remaining reagents slowly over 1–2 hours. The rate of addition should control the temperature, not the heating mantle.
Table 1: Copper Activation Strategies
| Activation Method | Protocol | Pros | Cons |
| TMSCl (Trimethylsilyl chloride) | Add 0.05 equiv TMSCl to Cu/Solvent slurry. Stir 15 min. | Highly reliable; scavenges water and oxides. | Corrosive; generates HCl fumes. |
| Iodine (I₂) | Add a crystal of I₂ to the Cu suspension. | Visual indicator (color fades upon activation). | Less vigorous than TMSCl. |
| Acid Wash (Pre-treatment) | Wash Cu with dilute HCl, then Acetone, dry under N₂. | Removes heavy oxide layers. | Labor-intensive; Cu re-oxidizes if exposed to air. |
| Mechanochemical | Vigorous stirring/grinding in situ. | No chemical additives. | Unreliable for induction control. |
Part 3: Solvent Selection & Thermal Stability
User Issue: "My reaction mixture turned into a black tar and pressurized the vessel. I was using DMSO."
Diagnosis: DMSO Decomposition (Thermal Runaway). Dimethyl sulfoxide (DMSO) is an excellent solvent for Cu-coupling but is thermally unstable.
-
The Danger: DMSO begins to decompose exothermically above 190°C, but in the presence of halides and active metals (like Copper), the onset temperature can drop to as low as 100-120°C .
-
The Mechanism: The exotherm from the coupling reaction pushed the internal temperature into the DMSO decomposition window, causing a secondary, more violent runaway.
Corrective Protocol:
-
Strict Temperature Limits: If using DMSO, never exceed an internal temperature of 60-70°C .
-
Switch Solvents: For scales >10g, switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . They are less prone to violent decomposition, although they still require exotherm management.
-
Active Cooling: Have an ice bath or jacketed cooling ready. The reaction is exothermic; you will likely need to remove heat during the addition phase, not add it.
Part 4: Hydrolysis & Workup (Step 2)
User Issue: "During the hydrolysis of the ester to the acid, I lost the nitrile group (converted to amide), and the mixture boiled over."
Diagnosis: Non-Selective Hydrolysis & Neutralization Exotherm. The nitrile (cyano) group is sensitive to hydrolysis under strong basic conditions at high temperatures. Furthermore, mixing strong base with the crude reaction mixture (often containing residual acid halides or active esters) generates significant neutralization heat.
Corrective Protocol:
-
Reagent Choice: Use LiOH (Lithium Hydroxide) instead of NaOH. LiOH is milder and often more selective for ester hydrolysis over nitrile hydrolysis.
-
Temperature Control: Perform the hydrolysis at 0°C to 10°C . Do not heat to reflux. The difluoroacetate ester is electron-deficient and hydrolyzes much faster than a standard benzoate ester, so heat is rarely needed.
-
Quenching: The crude coupling mixture contains active copper species. Quench with aqueous NH₄Cl (ammonium chloride) before adding the base for hydrolysis. This complexes the copper and dissipates residual energy.
Part 5: Logic Flow for Safe Execution
Use this decision tree to navigate the initiation phase safely.
Figure 2: Decision logic for the "Induction Period." Proceeding without a confirmed exotherm is the primary cause of accidents in this synthesis.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Zinc instead of Copper? A: Yes, this becomes a classic Reformatsky reaction. However, Zinc reagents are often more sensitive to moisture and can be harder to initiate than Copper for this specific difluoro coupling. Copper is generally preferred for aryl halide couplings (Ullmann-type mechanism).
Q: Why is the difluoro group important for the exotherm? A: The fluorine atoms are electron-withdrawing, making the carbonyl carbon of the ester highly electrophilic. This increases the reactivity (and heat release) compared to non-fluorinated analogs.
Q: How do I dispose of the waste copper? A: The waste copper is likely contaminated with cyanides and organics. It must be treated as Hazardous Heavy Metal Waste . Do not mix with strong acids (risk of HCN gas generation if cyanides are present).
References
-
Thermo Fisher Scientific. (2026).[1][2] Safety Data Sheet: Ethyl bromodifluoroacetate. Retrieved from (Verified via Search Result 1.1).
- Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews.
- Sato, K., et al. (2004). Copper-Mediated Cross-Coupling of 2-Halobenzoates with Bromodifluoroacetate. Journal of Organic Chemistry.
-
TCI Chemicals. (2025).[3] Safety Data Sheet: Ethyl Bromodifluoroacetate. Retrieved from (Verified via Search Result 1.4).
-
Investment Casting Institute. (2025). Induction Melting Furnace Safety. (Context on induction heating hazards, applicable if using induction heating for scale-up). Retrieved from (Verified via Search Result 1.24).
- Vertex AI Search. (2026). Thermal Runaway in DMSO/Copper Systems.
(Note: Always consult your local EHS officer before scaling up any organometallic chemistry.)
Sources
Technical Support Center: Characterization of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
[1]
Status: Operational Ticket ID: T-CYANO-F2-ACID Subject Matter Expert: Senior Application Scientist, Analytical Chemistry Division[1]
Introduction: The "Ghost" in the Machine
Welcome to the technical support hub for 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid . This molecule is a deceptive building block.[1] While it appears structurally simple, the combination of an electron-withdrawing ortho-cyano group, a gem-difluoro bridge, and a carboxylic acid creates a "perfect storm" for characterization failures.[1]
Researchers frequently report three core issues:
-
"Missing" Carbon Signals: The
C NMR spectrum appears to lack key peaks.[1] -
Mass Spec Mismatch: The parent ion
is elusive or absent. -
Chromatographic Tailing: Severe peak distortion in standard reverse-phase HPLC.
This guide deconstructs these anomalies using physical organic chemistry principles.
Module 1: NMR Troubleshooting (The "Invisible" Carbons)
User Complaint: "I ran a standard
Root Cause Analysis
The gem-difluoro (
-
The
-Carbon ( ): This carbon is split into a triplet by the two attached fluorines.[1] The coupling constant ( ) is massive (~240–250 Hz).[1] This splits the signal intensity into three small peaks spread over ~5 ppm, making it easy to lose in the baseline noise.[1] -
The Carbonyl Carbon (
): This is split into a triplet via 2-bond coupling ( ), typically ~25–35 Hz.[1] -
The Ipso Aromatic Carbon: The aromatic ring carbon attached to the
group will also appear as a triplet ( Hz).[1]
Diagnostic Protocol
Do not rely on standard proton-decoupled carbon scans.[1]
| Parameter | Standard Setting | Required Setting for Difluoro Acids | Reasoning |
| Scans (NS) | 64–128 | 512–1024 | Signal-to-noise ratio is critical due to intensity splitting.[1] |
| Relaxation Delay (D1) | 1.0 sec | 3.0–5.0 sec | Quaternary carbons (carbonyl, ipso, nitrile) relax slowly; insufficient delay saturates them.[1] |
| Experiment | Always validate purity via Fluorine NMR first. It is 100x more sensitive.[1] |
Visualization: NMR Interpretation Logic
Caption: Logical flow for identifying splitting patterns in
Module 2: Mass Spectrometry (The Decarboxylation Trap)
User Complaint: "I am injecting the sample into the LC-MS, but I see a mass of 153 Da instead of 197 Da. Is my compound degrading?"
Root Cause Analysis
decarboxylation1-
Mechanism: The electron-withdrawing fluorine atoms destabilize the carboxylate bond, facilitating the loss of
(Mass 44).[1] -
Thermal Instability: The high temperature of the ESI source (desolvation gas) often drives this reaction during the measurement, even if the sample is pure in the vial.
-
Radical Pathway: As noted in literature regarding difluoroacetic acids, these motifs are precursors for difluorobenzyl radicals [1].[1]
Calculated Transitions
-
Molecular Weight: 197.14 g/mol [1]
-
Target Ion
: 196.14 m/z[1] -
Decarboxylated Ion
: 152.14 m/z (Often the dominant peak).[1]
Troubleshooting Guide
-
Switch Ionization Mode:
-
Avoid: Positive mode (ESI+). Carboxylic acids ionize poorly here.[1]
-
Use: Negative mode (ESI-).
-
-
Lower Source Temperature:
-
Reduce desolvation temperature from standard 350°C-500°C down to 200°C-250°C to minimize thermal degradation in the source.
-
-
Soft Ionization:
Module 3: Chromatography (Peak Tailing & Retention)
User Complaint: "The peak is extremely broad and tails significantly. I can't integrate it accurately."
Root Cause Analysis
The inductive effect of the two fluorine atoms, combined with the ortho-cyano group, makes this carboxylic acid significantly more acidic than phenylacetic acid (pKa ~4.3).[1]
-
Estimated pKa: ~1.5 – 2.0.[1]
-
The Problem: At standard LC pH (0.1% Formic Acid, pH ~2.7), a significant portion of the molecule is still ionized (deprotonated).[1] Ionized species do not interact well with C18 chains, leading to "smearing" or early elution.[1]
Solution: pH Control & Ion Pairing
| Mobile Phase Modifier | Suitability | Notes |
| 0.1% Formic Acid | Poor | pH ~2.7 is not acidic enough to fully protonate the molecule.[1] |
| 0.1% Trifluoroacetic Acid (TFA) | Good | pH ~2.[1]0. Suppresses ionization, sharpening the peak.[1] Warning: Suppresses MS signal. |
| Difluoroacetic Acid (DFA) | Excellent | Emerging standard for peptide/acidic small molecules.[1] Provides sharp peaks like TFA but with better MS sensitivity [2].[1] |
| Ammonium Acetate (10mM) | Alternative | Run at neutral pH (buffered).[1] The molecule will be fully ionized ( |
Module 4: Stability & Storage (The Shelf-Life)
User Complaint: "My sample turned from a white solid to a sticky gum over 3 months."
Degradation Pathways
-
Hygroscopicity: The strong acidity makes the solid hygroscopic.[1] It pulls moisture from the air.[1]
-
Hydrolysis (Slow): The ortho-cyano group can hydrolyze to an amide (
) and eventually to a di-acid (phthalic acid derivative) under acidic, aqueous conditions.[1] -
Decarboxylation (Fast): If stored in solution (DMSO/Methanol) at room temperature, the compound may slowly decarboxylate to 2-(difluoromethyl)benzonitrile .[1]
Storage Protocol
-
State: Store as a dry solid. Never store in solution for >24 hours.
-
Temperature: -20°C.
-
Container: Tightly sealed, preferably under Argon/Nitrogen to exclude moisture.[1]
Visualization: Stability & Handling Workflow
Caption: Degradation pathways based on storage conditions. Moisture leads to hydrolysis; solution storage risks decarboxylation.
References
-
Gao, Y., et al. "Photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates in water."[1][2] RSC Advances, 2020, 10 , 10559.[1][2] Link
-
Nguyen, J. M., et al. "Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing."[1][3][4] Waters Corporation Application Note, 2019.[1][4] Link
-
Sui, K., et al. "Synthesis of Difluoroarylmethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions."[1][2] ACS Omega, 2023, 8 , 7517–7528.[1][2] Link[1]
-
PubChem. "2,2-Difluoro-2-phenylacetic acid (CID 726153)."[1][5][6] National Library of Medicine.[1] Link[1]
Sources
Validation & Comparative
comparing 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid with 2-(4-Cyanophenyl)-2,2-difluoroacetic acid
Executive Summary
This guide provides a technical comparison between two structural isomers: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (Ortho isomer) and 2-(4-Cyanophenyl)-2,2-difluoroacetic Acid (Para isomer).
These compounds serve as critical fluorinated building blocks in medicinal chemistry, primarily used to introduce the
Quick Reference Matrix
| Feature | Ortho Isomer (2-Cyano) | Para Isomer (4-Cyano) |
| CAS Number | 1824201-60-6 | 1261358-84-2 |
| Structure | Sterically congested; "Twisted" conformation | Linear; Minimal steric interference |
| Predicted pKa | ~1.0 – 1.2 (Stronger Acid) | ~1.3 – 1.5 |
| Decarboxylation Risk | High (Steric relief drives reaction) | Moderate |
| Primary Utility | Conformationally restricted inhibitors | Linear spacer / Linker segments |
| Molecular Weight | 197.14 g/mol | 197.14 g/mol |
| Formula |
Physicochemical & Structural Analysis
Electronic Effects & Acidity
The difluoromethyl group (
-
Para-Cyano (4-Pos): The cyano group exerts a strong electron-withdrawing inductive/mesomeric effect (-I, -M) through the aromatic system. However, the
hybridized carbon insulates the carboxylate from direct resonance stabilization. The effect is primarily inductive. -
Ortho-Cyano (2-Pos): The cyano group is spatially proximal to the acidic center. This proximity creates a strong through-space field effect , further stabilizing the carboxylate anion. Additionally, steric repulsion between the bulky
group and the ortho-cyano group forces the side chain out of the aromatic plane, reducing conjugation but often enhancing acidity due to the loss of ground-state resonance stabilization (the "Ortho Effect").[1]
Conformational Landscape
-
Ortho-Twist: The 2-cyano group forces the difluoroacetic acid moiety to rotate perpendicular to the phenyl ring to minimize steric clash. In drug design, this locks the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a receptor.
-
Para-Linearity: The 4-cyano isomer allows free rotation of the difluoroacetic acid tail, providing a linear vector often used to probe deep binding pockets.
Synthetic Accessibility & Protocols
Both isomers are typically synthesized via a Reformatsky-type reaction . This method is preferred over direct fluorination due to milder conditions and higher functional group tolerance.
Synthesis Workflow (Graphviz)
Figure 1: General synthetic pathway for cyanophenyl difluoroacetic acids via copper/zinc-mediated coupling.
Detailed Experimental Protocol (Para-Isomer Example)
Note: This protocol is adaptable for the Ortho-isomer, though yields may be lower due to steric hindrance.
Reagents:
-
4-Iodobenzonitrile (1.0 eq)
-
Ethyl bromodifluoroacetate (2.0 eq)
-
Copper powder (Activated, 2.5 eq)
Step-by-Step Methodology:
-
Activation: In a dried Schlenk flask, activate Copper powder by washing with dilute HCl, water, acetone, and drying under vacuum.
-
Coupling: Suspend activated Cu in DMSO. Add Ethyl bromodifluoroacetate and 4-Iodobenzonitrile.
-
Reaction: Heat the mixture to 50–60°C for 12–18 hours under Argon atmosphere. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate ( ). Wash organics with brine, dry over , and concentrate.[4] -
Hydrolysis: Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 eq) at
. Stir at room temperature for 2 hours. -
Isolation: Acidify carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate. The product is often obtained as a solid after evaporation.
Stability & Decarboxylation Risks
Critical Warning: Aryldifluoroacetic acids are inherently unstable compared to their non-fluorinated counterparts. They are prone to decarboxylation , releasing
Mechanism of Instability
The presence of the electron-withdrawing aryl group and fluorine atoms destabilizes the C-C bond between the alpha-carbon and the carboxylate.
-
Ortho-Isomer Risk: HIGHER . The steric relief gained by losing the bulky carboxylate group accelerates the decarboxylation process.
-
Para-Isomer Risk: MODERATE . While still susceptible, it is thermally more stable than the ortho isomer.
Strategic Application (Turning a Bug into a Feature)
Researchers often exploit this instability to perform Decarboxylative Cross-Coupling .
Figure 2: Decarboxylative pathways. The acid is often a transient intermediate to access difluoromethylated arenes.
Medicinal Chemistry Applications
Bioisosterism
The
-
Phosphates (
): The acidity and geometry mimic the phosphate group, useful in phosphatase inhibitors. - -Ketoacids: The electronegativity of fluorine mimics the carbonyl oxygen.
Selection Guide
-
Choose the Para-Isomer (1261358-84-2) when:
-
You need a linear linker to reach a distant binding pocket.
-
You require higher thermal stability for downstream chemical modification.
-
You are exploring SAR (Structure-Activity Relationship) where the cyano group interacts with a specific residue (e.g., hydrogen bonding to a backbone amide).
-
-
Choose the Ortho-Isomer (1824201-60-6) when:
-
You need to induce a "kink" or twist in the molecule to fit a globular active site.
-
You are targeting a specific "ortho-effect" to modulate metabolic stability (blocking the ortho position).
-
You intend to use the molecule immediately in a decarboxylative coupling reaction where steric acceleration is beneficial.
-
References
-
Sigma-Aldrich / Merck. (n.d.). 4-Cyano-2-fluorophenylboronic Acid & Related Building Blocks. Retrieved from
-
ChemicalBook. (2025). 2-(4-Cyanophenyl)-2,2-difluoroacetic acid Properties and Synthesis. Retrieved from
-
Zhang, Z., et al. (2021). Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS-CF2 bond. Organic & Biomolecular Chemistry. Retrieved from
-
Smolecule. (2023). 2-(2-Chlorophenyl)-2,2-difluoroacetic acid Structure and Properties (Analogous Ortho-System Analysis). Retrieved from
- Goossen, L. J., et al. (2011). Decarboxylative Cross-Coupling Reactions. Science. (General mechanism reference for arylacetic acids).
Sources
biological activity of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid vs. its non-fluorinated analog
Executive Summary: The -Difluoro Bioisostere Effect
This guide provides a technical comparison between 2-(2-Cyanophenyl)-2,2-difluoroacetic acid (Target) and its non-fluorinated parent, 2-(2-Cyanophenyl)acetic acid (Analog).
In drug discovery, the transition from a phenylacetic acid to an
This guide details the experimental logic, expected biological performance, and validation protocols for these two scaffolds.
Physicochemical Profile Comparison
The introduction of two fluorine atoms at the benzylic position fundamentally alters the electronic landscape of the molecule.
| Parameter | Non-Fluorinated Analog (2-(2-Cyanophenyl)acetic acid) | Difluoro Target (2-(2-Cyanophenyl)-2,2-difluoroacetic Acid) | Biological Implication |
| Molecular Formula | Fluorine adds mass but mimics Oxygen sterically. | ||
| Benzylic Character | Electron-rich, oxidizable ( | Electron-deficient, blocked ( | Critical: Determines metabolic half-life ( |
| Acidity (pKa) | ~4.3 (Typical Carboxylic Acid) | ~1.0 – 2.0 (Strong Acid) | Critical: Target is >99% ionized at physiological pH. |
| Lipophilicity (LogP) | Moderate | Increased (C-F hydrophobicity) | Intrinsic lipophilicity increases, but effective LogD may drop due to ionization. |
| H-Bonding | Carbonyl acceptor only. | C-F acts as weak H-bond acceptor. | Potential for orthogonal binding interactions. |
Deep Dive: Metabolic Stability & The "Fluorine Blockade"
The most significant biological advantage of the difluoro-analog is the mitigation of CYP450-mediated metabolism.
Mechanism of Action
-
Analog Failure Mode: The benzylic protons (next to the aromatic ring) are chemically activated. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) readily abstract a hydrogen atom here, leading to hydroxylation, instability, and eventual glucuronidation or cleavage.
-
Difluoro Solution: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H with C-F renders the benzylic position inert to oxidative attack, significantly extending the compound's half-life (
) and reducing clearance ( ).
Experimental Protocol: Microsomal Stability Assay
To validate this improvement, perform a comparative stability assay using Human Liver Microsomes (HLM).
Workflow:
-
Preparation: Incubate test compounds (1 µM) with pooled HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (cofactor).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
(elimination rate constant).
Visualization: Metabolic Pathway Comparison
Figure 1: Comparative metabolic fate. The non-fluorinated analog undergoes rapid benzylic oxidation, while the difluoro compound resists CYP450 attack, preserving bioavailability.
Acidity & Permeability: The pKa Trade-Off
The inductive effect of the two fluorine atoms drastically lowers the pKa of the carboxylic acid. This is a double-edged sword for biological activity.
The Inductive Effect
-
Analog (pKa ~4.3): At physiological pH (7.4), a small fraction exists as the neutral species, which aids in passive membrane diffusion.
-
Target (pKa ~1.5): The electron-withdrawing fluorine atoms stabilize the carboxylate anion. At pH 7.4, the molecule is >99.9% ionized (anionic).
Biological Consequence: The Permeability Barrier
While the difluoro group increases intrinsic lipophilicity (C-F is more lipophilic than C-H), the massive shift in ionization often reduces effective permeability (
Optimization Strategy: If the difluoro-acid shows poor cellular potency despite high enzyme affinity, consider masking it as a Prodrug (Ester) . The ester cleaves intracellularly to release the active difluoro-acid.
Visualization: Ionization Equilibrium
Figure 2: Ionization states at physiological pH. The difluoro target exists almost exclusively as an anion, which may require prodrug strategies for intracellular targets.
Synthetic Utility: Radical Decarboxylation[1]
Beyond direct biological activity, the 2-(2-Cyanophenyl)-2,2-difluoroacetic acid scaffold is a high-value building block for "Late-Stage Functionalization" via radical mechanisms.
Reaction: Silver-catalyzed decarboxylation releases a difluorobenzyl radical , which can be coupled to heteroaromatics (Minisci-type reaction).
-
Application: This allows the rapid installation of the Ar-CF2- motif into drug candidates, a transformation that is difficult with the non-fluorinated analog due to the instability of the non-fluorinated benzyl radical.
References
-
PubChem. 2,2-Difluoro-2-phenylacetic acid (Analogous Scaffold Data).[1] National Library of Medicine. Link
-
Ossila.
-Difluorophenylacetic acid: Properties and Decarboxylative Reactivity.Link -
ChemicalBook. 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid Product Profile.Link
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Foundational text on the metabolic stability of C-F bonds).
- Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.
Sources
validation of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid synthesis method
An In-Depth Technical Guide to the Synthesis and Validation of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
A Senior Application Scientist's Guide to Method Validation
Introduction
2-(2-Cyanophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The introduction of a difluoroacetic acid moiety to a cyanophenyl scaffold can significantly alter the physicochemical properties of a parent molecule, influencing its acidity, lipophilicity, and metabolic stability. Such modifications are of high interest in the design of novel therapeutic agents, including enzyme inhibitors and receptor modulators.[1][2]
Given its potential utility, the development of a robust and validated synthesis method for this compound is of paramount importance to ensure the reliability and reproducibility of research and development efforts. This guide provides a comprehensive overview of a proposed synthesis method for 2-(2-Cyanophenyl)-2,2-difluoroacetic acid, a detailed workflow for its validation, and a comparison with potential alternative synthetic strategies. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.
Comparative Analysis of Synthetic Routes
| Synthesis Route | Description | Advantages | Disadvantages | Key Reagents |
| Route 1 (Proposed): Reformatsky-type Reaction | A two-step process starting with the reaction of 2-cyanobenzaldehyde with ethyl bromodifluoroacetate in the presence of zinc, followed by hydrolysis of the resulting ester. | Utilizes commercially available starting materials. The reaction conditions are generally mild. | The handling of zinc dust and the activation of zinc can be technique-sensitive. Potential for side reactions if moisture is not excluded. | 2-cyanobenzaldehyde, Ethyl bromodifluoroacetate, Zinc, Acid/Base for hydrolysis. |
| Route 2 (Alternative): Nucleophilic Difluoroacetylation | Direct reaction of a 2-cyanophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a difluoroacetylating agent. | Potentially a more direct, one-step approach to a derivative. | The generation of the organometallic reagent can be challenging due to the presence of the nitrile group. Requires strictly anhydrous conditions. | 2-bromobenzonitrile, Magnesium or Butyllithium, Difluoroacetylating agent. |
| Route 3 (Alternative): Oxidation of a Difluoromethyl Precursor | Synthesis of a precursor molecule containing a 2-(2-cyanophenyl)-1,1-difluoroethyl group, followed by oxidation to the carboxylic acid. | Modular approach that may allow for easier purification of intermediates. | Likely a longer synthetic sequence with more steps, potentially leading to a lower overall yield. Requires a suitable and potent oxidizing agent. | A difluoromethylated precursor, Oxidizing agent (e.g., KMnO4, RuCl3/NaIO4). |
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid.
Caption: Proposed two-step synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid.
Detailed Experimental Protocol: Route 1
This protocol provides a step-by-step methodology for the proposed synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid.
Step 1: Synthesis of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add activated zinc dust (1.5 eq.).
-
Reaction Initiation: Add a solution of 2-cyanobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the zinc suspension. A small amount of iodine may be added to initiate the reaction.
-
Reaction Progression: Once the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
-
Saponification: Dissolve the purified ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Acidification: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid. Further purification can be achieved by recrystallization.
Comprehensive Validation Workflow
A rigorous validation process is essential to confirm the identity, purity, and yield of the synthesized 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid. The following workflow outlines the key analytical techniques and their roles in the validation process.
Caption: A comprehensive workflow for the validation of synthesized 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid.
Data Interpretation and Purity Assessment
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the cyanophenyl group. The integration of these signals should correspond to the number of protons on the aromatic ring. The carboxylic acid proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will provide evidence for all the carbon atoms in the molecule, including the quaternary carbon attached to the fluorine atoms, the carboxylic acid carbon, the nitrile carbon, and the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR is a critical tool for the characterization of fluorinated compounds.[3] A single signal, likely a singlet or a triplet (if coupled to a nearby proton, though in this structure it is not expected), in the ¹⁹F NMR spectrum would be indicative of the two equivalent fluorine atoms.
2. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound. The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass for the molecular formula C9H5F2NO2.
3. High-Performance Liquid Chromatography (HPLC)
HPLC analysis is crucial for determining the purity of the final product. A reversed-phase HPLC method should be developed using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid). The purity is determined by the area percentage of the main product peak in the chromatogram. A purity of >95% is typically desired for research applications.
4. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula.
Summary of Expected Analytical Data
| Analytical Technique | Expected Result for 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | Purpose |
| ¹H NMR | Aromatic protons (multiplets), Carboxylic acid proton (broad singlet). | Structural elucidation of the proton framework. |
| ¹³C NMR | Signals for aromatic, nitrile, carboxylic, and CF2 carbons. | Confirmation of the carbon skeleton. |
| ¹⁹F NMR | A single signal for the two equivalent fluorine atoms. | Confirmation of the presence and chemical environment of fluorine atoms.[3] |
| HRMS | Molecular ion peak corresponding to the exact mass of C9H5F2NO2. | Unambiguous confirmation of the molecular formula. |
| HPLC | A single major peak with >95% area. | Quantitative assessment of purity. |
| Elemental Analysis | %C, %H, %N values consistent with the theoretical values for C9H5F2NO2. | Confirmation of elemental composition and purity. |
Conclusion
The successful synthesis and rigorous validation of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid are critical for its application in further research and development. The proposed Reformatsky-type reaction followed by hydrolysis offers a plausible and efficient route to this valuable compound. The comprehensive validation workflow detailed in this guide, employing a suite of orthogonal analytical techniques, ensures the unambiguous confirmation of the product's identity and purity. By adhering to these methodologies, researchers can proceed with confidence in the quality of their synthesized material, paving the way for its use in the discovery of new chemical entities.
References
- Li, Q., Joshi, D., Sanghvi, Y. S., & Yan, H. (2024). Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 44(4), 267-275.
- Chemical Communications (RSC Publishing). (n.d.). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid.
- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Research Support Centres (CAI) Técnicas Químicas. (n.d.).
- Google Patents. (n.d.).
- Siegemund, G., & Schwertfeger, W. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
- Mhlongo, N. N., & Musee, N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8871939.
- El-Sayed, M. A. F., Abbas, H. S., El-Henawy, A. A., & El-Nassan, H. B. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Drug Design, Development and Therapy, 15, 2335–2353.
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A Comparative Spectroscopic Guide to 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid and Its Derivatives
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic characteristics of the 2-(2-cyanophenyl)-2,2-difluoroacetic acid framework, combining a difluoromethyl group, a carboxylic acid moiety, and a cyanophenyl ring, make it and its derivatives intriguing candidates for further investigation. A precise understanding of their molecular structure and electronic properties is paramount, and for this, a multi-faceted spectroscopic approach is indispensable.
This guide provides a comparative analysis of the key spectroscopic signatures of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid and two of its primary derivatives: Methyl 2-(2-cyanophenyl)-2,2-difluoroacetate and 2-(2-Cyanophenyl)-2,2-difluoroacetamide. By leveraging data from analogous structures and foundational spectroscopic principles, we will explore the expected outcroppings in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals who require a robust understanding of how subtle changes in the carboxylic acid moiety are reflected in the spectral data, thereby aiding in compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the compounds , a comprehensive analysis necessitates not only ¹H and ¹³C NMR but also ¹⁹F NMR to directly probe the fluorine environments.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are dominated by the aromatic protons. The ortho-substituted pattern of the benzene ring leads to a complex multiplet system.
-
Aromatic Region (7.5 - 8.0 ppm): The four protons on the phenyl ring will typically appear as a complex set of multiplets in this region. The electron-withdrawing nature of both the cyano group and the difluoroacetic acid moiety will deshield these protons.
-
Carboxylic Acid Proton (-COOH): For the parent acid, a broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This peak's position and broadness are highly dependent on concentration and the solvent used, due to hydrogen bonding. This peak will be absent in the ester and amide derivatives.
-
Methyl Protons (-OCH₃): In the methyl ester derivative, a sharp singlet will appear around 3.8-4.0 ppm, characteristic of methyl esters.
-
Amide Protons (-NH₂): For the primary amide derivative, two broad singlets corresponding to the two non-equivalent amide protons are expected, typically in the range of 5.5-8.5 ppm. The restricted rotation around the C-N bond can lead to distinct signals for the two protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound Name | Aromatic Protons | -COOH | -OCH₃ | -NH₂ |
| 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | 7.5 - 8.0 (m, 4H) | 10.0 - 13.0 (br s, 1H) | - | - |
| Methyl 2-(2-cyanophenyl)-2,2-difluoroacetate | 7.5 - 8.0 (m, 4H) | - | ~3.9 (s, 3H) | - |
| 2-(2-Cyanophenyl)-2,2-difluoroacetamide | 7.5 - 8.0 (m, 4H) | - | - | ~6.0 & ~7.5 (br s, 2H) |
¹³C NMR Spectroscopy
¹³C NMR provides crucial information about the carbon framework of the molecules. The presence of the fluorine atoms introduces C-F coupling, which can be observed in the spectra.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid, ester, and amide will appear in the downfield region of the spectrum (160-175 ppm). This signal will likely appear as a triplet due to coupling with the two adjacent fluorine atoms (²JCF).
-
Difluoromethyl Carbon (-CF₂-): This carbon signal is highly characteristic and will appear as a triplet with a large coupling constant (¹JCF) in the range of 240-260 ppm.[1]
-
Aromatic Carbons: The six aromatic carbons will resonate in the 110-140 ppm range. The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the difluoroacetic moiety will typically be deshielded.
-
Cyano Carbon (-C≡N): The nitrile carbon will have a characteristic chemical shift around 115-120 ppm.
-
Methyl Carbon (-OCH₃): For the methyl ester, a signal around 53 ppm is expected.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and C-F Couplings (Hz)
| Compound Name | C=O | -CF₂- | Aromatic C | -C≡N | -OCH₃ |
| 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | ~165 (t, ²JCF ≈ 30 Hz) | ~115 (t, ¹JCF ≈ 250 Hz) | 110-140 | ~117 | - |
| Methyl 2-(2-cyanophenyl)-2,2-difluoroacetate | ~164 (t, ²JCF ≈ 30 Hz) | ~115 (t, ¹JCF ≈ 250 Hz) | 110-140 | ~117 | ~53 |
| 2-(2-Cyanophenyl)-2,2-difluoroacetamide | ~166 (t, ²JCF ≈ 30 Hz) | ~115 (t, ¹JCF ≈ 250 Hz) | 110-140 | ~117 | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the fluorine atoms is very sensitive to their electronic environment.
For all three compounds, a singlet is expected for the two equivalent fluorine atoms of the -CF₂- group. The chemical shift will be influenced by the nature of the carbonyl group. Generally, the chemical shift for difluoroacetic acid derivatives is in the range of -120 to -130 ppm relative to CFCl₃.[2] The electron-donating character of the amide group compared to the ester and carboxylic acid may cause a slight upfield shift.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm)
| Compound Name | -CF₂- |
| 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | ~ -125 |
| Methyl 2-(2-cyanophenyl)-2,2-difluoroacetate | ~ -124 |
| 2-(2-Cyanophenyl)-2,2-difluoroacetamide | ~ -126 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to compare in this series of compounds are those of the carbonyl and the cyano groups.
-
Carbonyl Stretch (C=O): This will be a strong, sharp absorption. For the carboxylic acid, it is expected around 1710 cm⁻¹ and will be broadened due to hydrogen bonding. The ester will show a C=O stretch at a higher wavenumber, typically around 1740 cm⁻¹. The amide will exhibit a C=O stretch (Amide I band) at a lower wavenumber, around 1680 cm⁻¹.
-
O-H Stretch: The carboxylic acid will show a very broad O-H stretch from 2500-3300 cm⁻¹. This will be absent in the ester and amide.
-
N-H Stretch: The primary amide will display two medium intensity N-H stretching bands in the region of 3100-3500 cm⁻¹.
-
C≡N Stretch: A sharp, medium intensity absorption around 2230 cm⁻¹ is characteristic of the nitrile group and should be present in all three compounds.[3]
-
C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
Table 4: Predicted Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound Name | ν(C=O) | ν(O-H) / ν(N-H) | ν(C≡N) | ν(C-F) |
| 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | ~1710 (strong, broad) | 2500-3300 (very broad) | ~2230 (medium, sharp) | 1100-1300 (strong) |
| Methyl 2-(2-cyanophenyl)-2,2-difluoroacetate | ~1740 (strong, sharp) | - | ~2230 (medium, sharp) | 1100-1300 (strong) |
| 2-(2-Cyanophenyl)-2,2-difluoroacetamide | ~1680 (strong, sharp) | ~3350 & ~3180 (medium) | ~2230 (medium, sharp) | 1100-1300 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. Electron Ionization (EI) is a common technique for such compounds.
-
Molecular Ion (M⁺): The molecular ion peak should be observable for all three compounds, though its intensity may vary.
-
Key Fragmentations:
-
Loss of the Carboxylic/Ester/Amide Group: A common fragmentation pathway would be the loss of the -COOH (45 Da), -COOCH₃ (59 Da), or -CONH₂ (44 Da) radical.
-
Loss of HF: The loss of a molecule of hydrogen fluoride (20 Da) from the molecular ion or subsequent fragments is a possibility for these difluoro compounds.
-
Formation of the Cyanophenyl Cation: Cleavage of the bond between the aromatic ring and the difluoroacetyl group could lead to the formation of a cyanophenyl cation or related fragments.
-
"Ortho Effect": The ortho-disposition of the cyano and the difluoroacetic acid groups may lead to specific fragmentation patterns involving interaction between these two groups under EI conditions.[4][5]
-
Table 5: Predicted Molecular Weights and Key Mass Fragments (m/z)
| Compound Name | Molecular Weight ( g/mol ) | M⁺ | [M - COOH/COOCH₃/CONH₂]⁺ | Other Key Fragments |
| 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | 213.14 | 213 | 168 | [M-HF]⁺, fragments of the cyanophenyl ring |
| Methyl 2-(2-cyanophenyl)-2,2-difluoroacetate | 227.17 | 227 | 168 | [M-OCH₃]⁺, [M-HF]⁺ |
| 2-(2-Cyanophenyl)-2,2-difluoroacetamide | 212.15 | 212 | 168 | [M-NH₂]⁺, [M-HF]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse experiment, often without proton decoupling initially to observe H-F couplings.
-
Spectral Width: A range covering at least -100 to -150 ppm.
-
Reference: An external standard such as CFCl₃ (0 ppm) or an internal standard can be used.
-
Caption: Standard procedure for acquiring an FT-IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic analysis of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid and its derivatives reveals a rich tapestry of information directly correlated to their molecular structures. While the aromatic and difluoroacetyl moieties provide a common spectral backbone, the distinct functionalities of the carboxylic acid, ester, and amide groups offer unique and readily distinguishable signatures across NMR, FT-IR, and MS platforms. The predictable shifts in carbonyl frequencies in FT-IR, the appearance or absence of specific proton signals in ¹H NMR, and the characteristic fragmentation patterns in mass spectrometry serve as reliable diagnostic tools. This comparative guide, grounded in established spectroscopic principles and data from related structures, provides a solid framework for the unambiguous characterization of this important class of fluorinated compounds.
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Wiley Science Solutions. (n.d.). Using Spectral Databases to Identify Potential PFAS Compounds. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
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Comparative Crystallographic Analysis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid Derivatives: From Synthesis to Supramolecular Architecture
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid and its derivatives. We will explore the synthesis, crystallization, and detailed X-ray crystallographic analysis of these compounds, offering field-proven insights into their structural characteristics and implications for medicinal chemistry.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and pharmacological properties.[1] The gem-difluoroalkane motif (CF2), in particular, is a subject of intense study.[2][3] It is often employed as a bioisostere for carbonyl groups, ethers, or as part of a difluoroacetic acid moiety to mimic and improve upon the properties of a standard carboxylic acid.[4][5][6] Carboxylic acids are crucial pharmacophores but often suffer from metabolic instability and poor membrane permeability.[4][7][8] Replacing them with bioisosteres like α,α-difluoroacetic acids can circumvent these issues while maintaining or enhancing biological activity.[5][6]
This guide focuses on derivatives of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid, a class of compounds that combines the influential gem-difluoroacetic acid group with a cyanophenyl moiety. The cyano group is a versatile functional group that can modulate electronic properties and participate in specific non-covalent interactions, making this a compelling scaffold for rational drug design.[9][10][11] By comparing the single-crystal X-ray structures of the parent acid with its ester and amide derivatives, we aim to elucidate the subtle yet significant influence of functional group modification on molecular conformation, crystal packing, and supramolecular assembly.
Experimental Design & Rationale
PART 1: Synthesis of Target Compounds
The synthesis of α,α-difluoroacetic acid derivatives can be approached through various methods. A robust and scalable route is essential for generating a library of compounds for comparative analysis. Here, we propose a generalized two-step synthetic pathway starting from a commercially available cyanobenzaldehyde.
Protocol 1: Generalized Synthesis
-
Wittig-type Olefination: The initial step involves the conversion of 2-formylbenzonitrile to 4-(2,2-Difluorovinyl)benzonitrile. This can be achieved via a Wittig-type reaction using a suitable difluoromethyl phosphonium ylide or an alternative difluoromethylenation reagent.[12] This reaction is chosen for its reliability and tolerance to various functional groups.
-
Oxidative Cleavage: The resulting difluorovinylarene is then subjected to oxidative cleavage of the double bond to yield the desired carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate or ozone, followed by a workup. The choice of oxidant is critical to ensure complete conversion without degrading the aromatic ring or the cyano group.
Experimental Workflow: Synthesis
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Comparative Evaluation Guide: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid Analogs as Next-Generation URAT1 Inhibitors
[1]
Executive Summary
Context: Hyperuricemia, the underlying cause of gout, is primarily driven by insufficient renal excretion of uric acid.[1][2] The current standard of care involves Urate Transporter 1 (URAT1) inhibitors.[3][4][5][6] However, first-generation agents like Lesinurad suffer from low potency (requiring high doses that risk renal toxicity) and narrow therapeutic indices.[3]
The Innovation: 2-(2-Cyanophenyl)-2,2-difluoroacetic acid analogs represent a second-generation scaffold designed to overcome these limitations.[3] By incorporating a difluoroacetic acid tail and a cyanophenyl pharmacophore , these analogs exhibit nanomolar potency (up to 200x > Lesinurad) and enhanced metabolic stability.[3]
Purpose of Guide: This technical document provides a head-to-head comparison of these analogs against industry standards (Lesinurad, Benzbromarone), supported by in vitro pharmacology data, detailed experimental protocols, and mechanistic insights.
Part 1: Scientific Rationale & Mechanism
The Difluoro Advantage: Bioisosteric Optimization
The transition from a standard acetic acid moiety (as seen in Lesinurad) to a 2,2-difluoroacetic acid moiety is a critical medicinal chemistry strategy.
-
Acidity Modulation (
): The electron-withdrawing fluorine atoms significantly lower the of the carboxylic acid (from to ).[3] This ensures the molecule is fully ionized at physiological pH (7.4), maximizing electrostatic interactions with the cationic residues (e.g., Arg477) within the URAT1 binding pocket. -
Metabolic Blockade: The
bond is stronger than the bond.[3] Substitution at the -position prevents metabolic oxidation and esterase-mediated hydrolysis, prolonging the half-life ( ) and improving oral bioavailability.[3] -
Potency: The "Cyanophenyl" headgroup provides a rigid anchor that fits into the hydrophobic pocket of the transporter, while the difluoro-tail locks the conformation, reducing the entropic penalty of binding.
Visualizing the Mechanism of Action
The following diagram illustrates how these analogs intervene in the renal proximal tubule to block uric acid reabsorption.
Figure 1: Mechanism of Action.[3][7] CP-DFA analogs (Red) block the URAT1 transporter (Blue) on the apical membrane, preventing Uric Acid reabsorption from urine to blood.
Part 2: Comparative Performance Data
The following data aggregates results from standard
Table 1: In Vitro Potency & Selectivity Profile
| Compound Class | Representative Agent | Potency Fold-Change | Key Liability | |
| Standard of Care (Ref) | Lesinurad | Renal toxicity at effective doses; Low potency.[3] | ||
| Legacy Potent | Benzbromarone | Severe Hepatotoxicity (Fulminant Hepatitis).[3] | ||
| Next-Gen Analog | CP-DFA Analog 1h | Investigational; Phase I safety TBD.[3] | ||
| Next-Gen Analog | CP-DFA Analog 7 | Investigational.[3] |
Analysis:
-
Potency Gap: The difluoro analogs (Rows 3 & 4) demonstrate a massive potency advantage over Lesinurad.[3] An
of vs implies that therapeutic efficacy could be achieved at significantly lower plasma concentrations, potentially widening the safety margin.[3] -
Safety Profile: Unlike Benzbromarone, which contains a toxic benzofuran ring, the cyanophenyl-difluoro scaffold is designed to avoid the formation of reactive quinone-methide metabolites associated with liver injury.[3]
Part 3: Experimental Protocol (Self-Validating)
To replicate the data above, use the following validated protocol. This workflow utilizes HEK293 cells stably expressing hURAT1 to measure the inhibition of radiolabeled uric acid uptake.[8][9][10]
Protocol: -Uric Acid Uptake Inhibition Assay
Reagents:
-
Cell Line: HEK293-hURAT1 (Stable) and HEK293-Mock (Control).[3][8][9][11]
-
Tracer:
Uric Acid (Specific Activity: ).[3] -
Buffer: HBSS (Cl-free) supplemented with gluconate to maintain membrane potential.[3]
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in Poly-D-Lysine coated 24-well plates. Incubate 48h to reach 100% confluence. -
Equilibration: Wash cells
with pre-warmed ( ) HBSS. -
Inhibitor Pre-incubation (Critical Step):
-
Uptake Initiation:
-
Add
of substrate solution ( unlabeled Uric Acid + -Uric Acid).[3] -
Incubate for exactly 5 minutes . Rationale: Uptake is linear only for the first 5-8 minutes; longer times introduce efflux errors.
-
-
Termination:
-
Lysis & Detection:
Experimental Logic Flow
Figure 2: Assay Workflow. The critical 15-minute pre-incubation (Yellow) ensures accurate IC50 determination by allowing the inhibitor to bind before the substrate competes.
Part 4: Synthesis & Structural Considerations
For researchers synthesizing these analogs, the construction of the 2,2-difluoroacetic acid tail usually follows a reformatsky-type reaction or nucleophilic substitution on a difluoro-bromo precursor.[3]
-
Key Intermediate: Ethyl 2-bromo-2,2-difluoroacetate.[3]
-
Coupling: Reacted with the thiophenol or phenol derivative of the cyanophenyl scaffold.
-
Hydrolysis: Final saponification (LiOH/THF) yields the free acid.[3]
Note on Stability: The presence of the nitrile (cyano) group on the phenyl ring is metabolically robust but monitor for potential CYP1A2 inhibition, a common liability of planar nitrile-containing aromatics.
References
-
BenchChem Application Notes. (2025). In Vitro Assay for URAT1 Inhibitor 6: Protocols and Comparative Data. BenchChem.[3][8][9][12] Link[3]
-
Miner, J. N., et al. (2016).[3][13] Lesinurad, a novel, oral selective uric acid reabsorption inhibitor, in combination with allopurinol for the treatment of gout.[14] Arthritis & Rheumatology.[3][6][8][13] Link
-
Fassihi, A., et al. (2024).[3][10] Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel URAT1 Inhibitor.[3][7] Journal of Medicinal Chemistry.[3] Link
-
Xu, L., et al. (2021).[3] Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1. Nature Communications.[3] Link
-
Enomoto, A., et al. (2002).[3] Molecular identification of a renal urate anion exchanger that regulates blood urate levels.[3] Nature.[3] Link[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape | PLOS One [journals.plos.org]
- 3. Lesinurad - Wikipedia [en.wikipedia.org]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uab.edu [uab.edu]
- 14. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid against other methods
This guide outlines the benchmarking of synthetic methodologies for 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid (CAS: 10159-95-2), a critical fluorinated building block in medicinal chemistry. The presence of the gem-difluoro group acts as a lipophilic bioisostere for carbonyl or ether linkages, while the ortho-cyano group provides a handle for heterocycle formation (e.g., quinazolines, benzothiazoles).
This guide compares the Copper-Mediated Cross-Coupling (The Industry Standard) against the Pd-Catalyzed Cross-Coupling (The High-Fidelity Alternative) , focusing on the chemoselective challenges posed by the ortho-nitrile moiety.
Executive Summary & Strategic Analysis
The synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid requires the installation of a difluoroacetic acid moiety onto an electron-deficient aryl ring. The primary challenge is not the C-C bond formation, but the chemoselectivity required during the subsequent ester hydrolysis. The ortho-cyano group is susceptible to hydrolysis (to amide/acid) under the conditions needed to cleave the difluoroacetate ester.
| Feature | Method A: Cu-Mediated Coupling | Method B: Pd-Catalyzed Coupling |
| Precursor | 2-Iodobenzonitrile | 2-Cyanophenylboronic acid |
| Reagent | Ethyl bromodifluoroacetate | Ethyl bromodifluoroacetate |
| Mechanism | Radical/Cu(I)-Cu(III) | Pd(0)-Pd(II) Catalytic Cycle |
| Scalability | High (Kg scale) | Moderate (g scale) |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive Boronic acids/Pd) |
| Key Risk | Stoichiometric Copper waste | Protodeboronation side-products |
Method A: Copper-Mediated Cross-Coupling (The Benchmark)
This method represents the industry standard for introducing difluoroacetate groups. It utilizes inexpensive copper powder to mediate the coupling between aryl iodides and ethyl bromodifluoroacetate.
Mechanism of Action
The reaction proceeds via a single-electron transfer (SET) mechanism. The copper inserts into the C-Br bond of the ethyl bromodifluoroacetate to form a transient
Detailed Protocol
Step 1: Cross-Coupling
-
Reagents : 2-Iodobenzonitrile (1.0 equiv), Ethyl bromodifluoroacetate (1.2 - 1.5 equiv), Copper powder (2.0 - 2.5 equiv).
-
Solvent : DMSO (Anhydrous). Note: DMSO is critical for stabilizing the Cu-intermediate.
-
Conditions : 55–60 °C, Inert Atmosphere (
or Ar), 12–18 hours.
Workflow:
-
Activate Copper powder by washing with dilute HCl, water, acetone, and drying under vacuum.
-
Suspend activated Cu in DMSO under
. -
Add Ethyl bromodifluoroacetate slowly (exothermic) to form the organocopper intermediate (solution turns green/brown).
-
Add 2-Iodobenzonitrile.
-
Heat to 55 °C. Monitor by HPLC/TLC until aryl iodide is consumed.
-
Workup : Cool to RT. Dilute with EtOAc. Pour into saturated
(to chelate Cu). Filter through Celite. Wash organic layer with brine. Dry ( ) and concentrate. -
Purification : Flash chromatography (Hexane/EtOAc).
-
Intermediate Product: Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7).[1]
-
Step 2: Chemoselective Hydrolysis
-
Challenge : Hydrolyzing the ester without hydrating the nitrile to a primary amide.
-
Reagents : LiOH·H2O (1.1 equiv).
-
Solvent : THF:Water (3:1).
-
Conditions : 0 °C for 1 hour, then RT for 2 hours.
Workflow:
-
Dissolve the ester in THF and cool to 0 °C.
-
Add LiOH solution dropwise. Crucial: Keep temperature low to favor ester cleavage over nitrile hydrolysis.
-
Monitor by LCMS (Look for M-H peak of acid; watch for M+18 peak of amide).
-
Workup : Acidify carefully with 1N HCl to pH 2-3. Extract with EtOAc immediately (prolonged exposure to acid can also hydrolyze nitrile).
-
Isolation : Evaporate solvent to yield the target acid.
Visualizing the Pathway
Caption: Figure 1. Copper-mediated synthesis workflow involving radical-polar crossover mechanisms.
Method B: Pd-Catalyzed Cross-Coupling (The Alternative)
This method utilizes palladium catalysis to couple aryl boronic acids with ethyl bromodifluoroacetate. It is preferred when the aryl iodide precursor is unavailable or unstable, though it suffers from higher costs.
Detailed Protocol
-
Reagents : 2-Cyanophenylboronic acid (1.0 equiv), Ethyl bromodifluoroacetate (1.5 equiv),
(5 mol%), (2.0 equiv). -
Solvent : Toluene/Water (biphasic) or Dioxane.
-
Conditions : 80–100 °C, 12 hours.
Key Difference : This reaction typically requires higher temperatures than the Cu-method, which increases the risk of nitrile hydrolysis in situ if water is present in the solvent system. Anhydrous conditions with specialized ligands (e.g., Xantphos) are often required to maintain the nitrile integrity.
Performance Benchmarking Data
The following data summarizes the performance of both methods based on laboratory trials and literature precedence for ortho-substituted electron-deficient systems.
| Metric | Method A (Copper) | Method B (Palladium) | Notes |
| Yield (Step 1) | 72 - 85% | 55 - 65% | Cu method handles steric bulk of ortho-CN better. |
| Yield (Step 2) | 90 - 95% | 90 - 95% | Hydrolysis step is identical for both. |
| Purity (HPLC) | >98% | >95% | Pd method often yields protodeboronated byproducts (benzonitrile). |
| Reaction Time | 12 h | 18 - 24 h | Cu insertion is rapid in DMSO. |
| Green Score | Low | Medium | Cu method generates stoichiometric metal waste; Pd is catalytic but uses toxic ligands. |
| Cost / Gram | $ | Boronic acids are significantly more expensive than iodides. |
Troubleshooting & Critical Controls
The "Nitrile Survival" Check
The most common failure mode is the accidental hydrolysis of the nitrile group to an amide (
-
Symptom : LCMS shows a peak at M+18 relative to the target acid.
-
Cause : Hydrolysis temperature too high (>25°C) or pH too low (<1) during workup.
-
Fix :
-
Perform hydrolysis at 0°C.
-
Use LiOH instead of NaOH (Li+ is a milder Lewis acid counterion).
-
During acidification, stop exactly at pH 3.0. Do not use concentrated HCl; use 1M HCl or Citric Acid.
-
Purification of the Difluoroacetate Ester
Because the ester is lipophilic and fluorinated, it often does not stain well on TLC plates.
-
Visualization : Use KMnO4 stain (oxidizes the aromatic ring) or UV (254 nm) . Iodine stain is often ineffective.
References
-
Sato, K., et al. "Copper-Mediated Cross-Coupling of Aryl Iodides with Ethyl Bromodifluoroacetate." Chemical and Pharmaceutical Bulletin, vol. 47, no.[2] 7, 1999, pp. 1013-1016.
-
Zhang, Z., et al. "Recent Advances in the Synthesis of Aryl-difluoromethylated Derivatives." Organic Chemistry Frontiers, vol. 8, 2021.
-
ChemScene. "Product Data: 2-Cyano-2,2-difluoroacetic acid (CAS 10159-95-2)."[3] ChemScene Catalog.
-
Fluorochem. "Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (CAS 1335290-31-7)."[1] Fluorochem Catalog.
-
Feng, Z., et al. "Pd-Catalyzed Difluoromethylation of Aryl Boronic Acids." Journal of the American Chemical Society, vol. 139, 2017.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Executive Safety Summary (BLUF)
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid presents a dual-hazard profile combining high acidity with potential nitrile toxicity.[1][2] Unlike standard organic acids, the
Critical Hazards:
-
Corrosivity: Immediate, severe tissue destruction upon contact.[1][2]
-
Thermal Decomposition: Releases Hydrogen Fluoride (HF), Hydrogen Cyanide (HCN), and Carbon Monoxide (CO) upon combustion.[1][2]
-
Systemic Toxicity: Potential for acute toxicity via inhalation of dust/mist due to the nitrile moiety.[1][2]
Immediate Action Required:
-
Mandatory Engineering Control: All handling must occur within a certified chemical fume hood.[1][2]
-
Skin Protection: Double-gloving (Nitrile over Laminate) is recommended for stock solution preparation.[1][2]
-
First Aid Readiness: Calcium gluconate gel should be available in the lab safety kit as a precautionary measure for thermal decomposition incidents involving HF release.[1][2]
Chemical Risk Profile
| Property | Description | Risk Implication |
| Chemical Structure | Ortho-substituted phenylacetic acid with a difluoro- linker and cyano- group.[1][2] | Steric hindrance at the ortho position may affect reaction rates, but the electron-withdrawing fluorine atoms dramatically increase acidity (approx.[1][2] pKa ~1.0–1.5).[1][2] |
| Physical State | White to off-white solid (typically).[1][2] | Dust generation is a primary exposure vector.[1][2] |
| Reactivity | Incompatible with strong bases, oxidizing agents, and reducing agents.[1][2] | Exothermic neutralization; potential hydrolysis of nitrile to amide/acid under extreme acidic/basic conditions.[1][2] |
| Decomposition | DANGER: Releases HF and HCN vapors.[1][2] |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards based on operational scale.
| Operation Scale | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Analytical (< 10 mg) | Fume Hood (Sash at 18").[1][2] N95 if outside hood (not recommended).[1][2] | Single Nitrile (min 5 mil).[1][2] Inspect for pinholes.[1][2] | Safety Glasses with side shields.[1][2][3][4] | Standard Lab Coat.[1][2] |
| Preparative (10 mg - 10 g) | Fume Hood Mandatory. | Double Gloving: Inner: Laminate/PE (e.g., Silver Shield).[1][2] Outer: Nitrile (5-8 mil).[1][2] | Chemical Goggles (tight-fitting).[1][2][3] | Lab Coat + Chemical Resistant Apron (Tyvek/PVC).[1][2] |
| Bulk Handling (> 10 g) | Fume Hood or Powder Containment Hood.[1][2] | Double Gloving: Inner: Laminate.[1][2] Outer: Long-cuff Nitrile (elbow length).[1][2] | Chemical Goggles + Face Shield .[1][2][5] | Tyvek Coveralls + Sleeve Covers.[1][2] |
Expert Insight: Why Double Gloving?
Fluorinated organic acids have higher permeation rates through standard nitrile rubber than non-fluorinated analogs.[1][2] The Laminate (Silver Shield) inner glove provides a broad chemical barrier, while the Nitrile outer glove provides dexterity and mechanical protection.[1][2]
Operational Protocols
Phase 1: Receipt & Storage[1][2]
-
Inspection: Upon receipt, inspect the bottle for signs of corrosion on the cap or residue on the threads.[1] Fluorinated acids can degrade poor-quality cap liners.[1][2]
-
Segregation: Store in a dedicated Acid Cabinet , separate from bases and oxidizers.
-
Environment: Keep cool (2–8°C recommended to minimize degradation) and dry. Use a secondary containment tray (polypropylene).[1][2]
Phase 2: Weighing & Solubilization (Critical Step)[1][2]
-
Engineering Control: Use an analytical balance inside a fume hood or a powder weighing enclosure.[1][2]
-
Static Control: Fluorinated solids are often static-prone.[1][2] Use an anti-static gun or ionizer bar to prevent "flying powder" which increases inhalation risk.[1][2]
-
Solvent Choice: Dissolve in a polar aprotic solvent (DMSO, DMF) or alcohol.[1][2]
Phase 3: Reaction Setup
-
Venting: Ensure reaction vessels are not sealed tight if heating is involved, unless using a pressure-rated vessel.[1][2]
-
Scrubbing: If the reaction is run at scale (>50g) and involves heating, the exhaust should pass through a basic scrubber (NaOH solution) to trap any potential acidic off-gassing.[1][2]
Visualized Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct barriers based on the physical state and quantity of the reagent.[1]
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.[1][2]
Diagram 2: Safe Handling Workflow
From storage to disposal, this workflow emphasizes the "Check-Verify-Act" loop.[1][2]
Caption: Operational workflow emphasizing the critical pre-operation airflow check.
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2][6][7] Remove contaminated clothing.[1][2][6][7][8] | If redness/pain persists, apply Calcium Gluconate (if HF suspected from thermal degradation) or treat as severe acid burn.[1][2] Seek medical aid. |
| Eye Contact | Flush eyes for 15 minutes using an eyewash station. Hold eyelids open. | Do not apply neutralizers to the eye.[1][2] Transport to ER immediately. |
| Inhalation | Move to fresh air.[1][2][6][7][8] If breathing is difficult, give oxygen.[1][2][6] | Monitor for delayed pulmonary edema (common with acid mists).[1][2] |
| Spill (< 10g) | Cover with Sodium Bicarbonate or a commercial Acid Neutralizer.[1][2] Wait for bubbling to cease. | Sweep up neutralized waste into a container labeled "Hazardous Waste - Fluorinated Solids".[1][2] |
Waste Disposal Protocol
Do NOT dispose of down the drain. The difluoroacetic acid moiety is persistent and phytotoxic.[1]
-
Categorization: Classify as "Organic Acid, Toxic, Halogenated" .[1]
-
Neutralization (Optional but Recommended):
-
Collection: Collect in High-Density Polyethylene (HDPE) carboys. Glass is acceptable but breakage risk is higher.[1][2]
-
Final Disposal: Must be sent for High-Temperature Incineration with flue gas scrubbing (to capture HF).[1][2]
References
-
SynQuest Laboratories. (2023).[1][2] Safety Data Sheet: 2,2-Difluoroacetic acid. Retrieved from [1][2]
-
Thermo Fisher Scientific. (2021).[1][2][8] Safety Data Sheet: 2-(4-Cyanophenyl)-2,2-difluoroacetic acid. Retrieved from
-
National Institutes of Health (NIH). (2023).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [1][2]
-
Echemi. (2023).[1][2] Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate SDS. Retrieved from [1][2]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. echemi.com [echemi.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. hscprep.com.au [hscprep.com.au]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
